molecular formula C10H16N6OS B8117928 Cimetidine sulfoxide CAS No. 151258-42-3

Cimetidine sulfoxide

Cat. No.: B8117928
CAS No.: 151258-42-3
M. Wt: 268.34 g/mol
InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
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Description

Cimetidine S-oxide is a sulfoxide. It is functionally related to a cimetidine.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJLJLYVNQFCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969219
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
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Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54237-72-8, 151258-41-2, 151258-42-3
Record name Cimetidine sulfoxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cimetidine sulfoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
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Record name CIMETIDINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cimetidine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine sulfoxide is the major and primary metabolite of cimetidine, a well-known histamine H2-receptor antagonist used in the treatment of peptic ulcers and other gastroesophageal disorders.[1][2] The metabolic conversion of cimetidine to its sulfoxide form primarily occurs in the liver and small intestine, a process mediated by cytochrome P450 enzymes and flavin-containing monooxygenases.[2][3] Understanding the chemical properties and structure of this metabolite is crucial for comprehensive pharmacokinetic and toxicological assessments of cimetidine, as well as for the development of analytical methods to monitor its presence in biological fluids and pharmaceutical preparations. This technical guide provides a detailed overview of the chemical characteristics, structural features, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆N₆OS
Molecular Weight 268.34 g/mol
CAS Number 54237-72-8
IUPAC Name 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
Physical Appearance White to off-white solid
Melting Point >180°C (decomposes) (for dihydrochloride salt)
Boiling Point No data available
Solubility Soluble in water to 100 mM
pKa (predicted) Strongest Acidic: 13.38; Strongest Basic: 6.91
Flash Point 321.8 °C

Chemical Structure

The chemical structure of this compound is characterized by the presence of a sulfoxide group, which results from the oxidation of the sulfur atom in the thioether side chain of cimetidine. This structural modification significantly influences the polarity and, consequently, the pharmacokinetic profile of the molecule compared to the parent drug.

Structural Diagram:

Caption: Chemical structure of this compound.

Metabolic Pathway

Cimetidine is metabolized in the body to form this compound. This biotransformation is a key pathway in the clearance of the drug.

Metabolic_Pathway Cimetidine Cimetidine Cimetidine_Sulfoxide This compound Cimetidine->Cimetidine_Sulfoxide Oxidation Enzymes Cytochrome P450 Flavin-containing monooxygenases Enzymes->Cimetidine_Sulfoxide

Caption: Metabolic conversion of cimetidine to this compound.

Experimental Protocols

Synthesis of this compound

While this compound is primarily formed through metabolism, a laboratory synthesis can be achieved through the controlled oxidation of cimetidine. A general procedure involves:

  • Dissolution: Dissolve cimetidine in a suitable solvent, such as a mixture of acetic acid and water.

  • Oxidation: Add an oxidizing agent, for example, hydrogen peroxide, dropwise to the solution at a controlled temperature (e.g., 0-5 °C) to prevent over-oxidation.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the excess acid and oxidizing agent.

  • Isolation and Purification: Extract the this compound with an appropriate organic solvent and purify it using techniques like column chromatography or recrystallization.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of cimetidine and its sulfoxide metabolite in different matrices.

High-Performance Liquid Chromatography (HPLC) for Serum Samples

A common HPLC method for the simultaneous determination of cimetidine and this compound in serum involves the following:

  • Sample Preparation: Solid-phase extraction (SPE) is frequently used to extract the analytes from the serum matrix. A C18 cartridge can be employed for this purpose.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 228 nm.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the separation and quantification of cimetidine and this compound.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and ammonia.

  • Detection: Densitometric scanning at a wavelength of 228 nm.

Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of cimetidine and this compound in a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Serum) SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (228 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Concentration Determination Quantification->Results

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. A thorough understanding of this primary metabolite is essential for researchers and professionals involved in the development, analysis, and clinical monitoring of cimetidine. The provided data and protocols serve as a valuable resource for further investigation and application in the fields of pharmaceutical sciences and drug metabolism.

References

An In-Depth Technical Guide to the Metabolic Sulfoxidation of Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of cimetidine sulfoxide from its parent drug, cimetidine. The document details the enzymatic processes, quantitative data, and experimental protocols relevant to the study of this metabolic transformation.

Executive Summary

Cimetidine, a histamine H2-receptor antagonist, is primarily metabolized in the liver to its major metabolite, this compound. This biotransformation is a crucial aspect of its pharmacokinetic profile and is predominantly catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme system. While cytochrome P450 (CYP) enzymes may contribute to a lesser extent, FMO3 is recognized as the principal catalyst for this S-oxidation reaction in humans.[1] The formation of this compound accounts for a significant portion of cimetidine's elimination, with approximately 10-15% of the parent drug being converted through this pathway.[2] Understanding the kinetics and mechanisms of this metabolic route is essential for predicting drug-drug interactions and assessing inter-individual variability in drug response.

The Cimetidine to this compound Metabolic Pathway

The metabolic conversion of cimetidine to this compound is an oxidation reaction that occurs at the sulfur atom within the thioether side chain of the cimetidine molecule. This process increases the polarity of the compound, facilitating its renal excretion.

Primary Enzymatic Driver: Flavin-Containing Monooxygenase 3 (FMO3)

The majority of evidence from in vitro and in vivo studies points to the adult human liver FMO3 as the principal enzyme responsible for cimetidine S-oxygenation.[1] FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic nitrogen, sulfur, phosphorus, or selenium heteroatoms. The catalytic cycle of FMO involves the binding of NADPH and molecular oxygen to the enzyme's flavin adenine dinucleotide (FAD) cofactor, forming a hydroperoxyflavin intermediate. This intermediate then transfers an oxygen atom to the substrate, in this case, the sulfur atom of cimetidine, to form this compound.

Minor Contribution from Cytochrome P450 (CYP) Enzymes

While FMO3 is the primary enzyme, some studies suggest a minor role for cytochrome P450 (CYP) enzymes in cimetidine sulfoxidation.[1] However, cimetidine is also a known inhibitor of several CYP isoforms, which can lead to complex drug-drug interactions.[2]

Quantitative Data on Cimetidine Sulfoxidation

The following tables summarize key quantitative data related to the metabolism of cimetidine to this compound.

Table 1: In Vitro this compound Formation Rate

Enzyme SourceSubstrate ConcentrationFormation Rate of this compound (nmol/min/mg protein)Reference
Rat Liver MicrosomesNot Specified~1.1
Human Liver MicrosomesNot SpecifiedContribution of CYP-dependent sulfoxidation is no more than 40% of total oxidation

Table 2: Pharmacokinetic Parameters of Cimetidine and this compound in Humans

ParameterCimetidineThis compoundReference
Elimination Half-Life (Normal Renal Function)~2 hours~1.7 hours
Urinary Excretion (% of IV dose)47.3% (unchanged)12.8%
Primary Metabolite Elimination-10-15% of total cimetidine elimination

Experimental Protocols

In Vitro Cimetidine Sulfoxidation Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of cimetidine to this compound using human liver microsomes.

4.1.1 Materials and Reagents

  • Pooled human liver microsomes (HLM)

  • Cimetidine

  • This compound standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or NADPH

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal standard for HPLC analysis (e.g., ranitidine)

  • Trichloroacetic acid (TCA) or other quenching solvent

4.1.2 Incubation Procedure

  • Prepare a stock solution of cimetidine in a suitable solvent (e.g., water or methanol).

  • In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, human liver microsomes (final concentration typically 0.1-1.0 mg/mL), and cimetidine solution (at various concentrations to determine kinetics).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold quenching solvent (e.g., acetonitrile or 10% TCA).

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for HPLC analysis.

HPLC Method for Quantification of Cimetidine and this compound

This section describes a representative HPLC-UV method for the simultaneous quantification of cimetidine and its sulfoxide metabolite.

4.2.1 Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate with 1% triethylamine, adjusted to a specific pH) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 228 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

4.2.2 Sample Preparation for HPLC Analysis

  • To the supernatant from the incubation, add a known concentration of the internal standard.

  • The sample can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE) if matrix interference is significant. For SPE, a C18 cartridge can be used. The cartridge is typically conditioned with methanol and water, the sample is loaded, washed with a weak solvent, and the analytes are eluted with a stronger solvent like methanol or acetonitrile. The eluate is then evaporated and reconstituted in the mobile phase.

4.2.3 Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of cimetidine and this compound in the same matrix as the samples (e.g., quenched microsomal incubation buffer).

  • Include the internal standard in all calibration standards and samples.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Determine the concentration of cimetidine and this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cimetidine_metabolism cluster_reaction S-Oxidation Reaction Cimetidine Cimetidine FMO3 FMO3 Cimetidine->FMO3 Substrate Cimetidine_Sulfoxide Cimetidine_Sulfoxide FMO3->Cimetidine_Sulfoxide Product NADP NADP FMO3->NADP H2O H2O FMO3->H2O NADPH NADPH NADPH->FMO3 O2 O2 O2->FMO3

Caption: Metabolic pathway of cimetidine to this compound.

experimental_workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis a Combine HLM, Buffer, and Cimetidine b Pre-incubate at 37°C a->b c Initiate with NADPH b->c d Incubate at 37°C c->d e Terminate Reaction d->e f Protein Precipitation e->f g Centrifugation f->g h Collect Supernatant g->h i (Optional) Solid-Phase Extraction h->i j HPLC-UV Analysis i->j k Quantification j->k

Caption: Experimental workflow for in vitro cimetidine metabolism.

References

In vitro generation of Cimetidine sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Generation of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease.[1][2][3] The biotransformation of cimetidine is a critical aspect of its pharmacokinetic profile, with the primary metabolic pathway being the oxidation of the side-chain sulfur atom to form this compound.[4][5] This sulfoxidation reaction accounts for approximately 10-15% of the total elimination of the parent drug.

Understanding the in vitro generation of this compound is essential for predicting drug-drug interactions, characterizing metabolic pathways, and assessing the safety and efficacy of cimetidine. This guide provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols for in vitro generation, analytical methodologies, and relevant quantitative data.

Metabolic Pathways for Cimetidine Sulfoxidation

The conversion of cimetidine to its sulfoxide metabolite is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.

  • Cytochrome P450 (CYP) System: This is a major family of enzymes responsible for the metabolism of a vast number of xenobiotics. While specific isozymes involved in cimetidine sulfoxidation are not definitively detailed in all literature, the CYP system is known to catalyze this reaction. Cimetidine itself is a notable inhibitor of several CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4, which is a key reason for its numerous drug-drug interactions.

  • Flavin-containing Monooxygenase (FMO) System: FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. The S-oxidation of cimetidine is a characteristic reaction for FMOs, and human FMO3, the primary adult liver form, is known to contribute to its metabolic clearance.

The following diagram illustrates the primary metabolic conversion of cimetidine.

G Metabolic Pathway of Cimetidine Sulfoxidation Cimetidine Cimetidine Sulfoxide This compound Cimetidine->Sulfoxide S-oxidation CYP Cytochrome P450 (CYP) Enzymes CYP->Cimetidine FMO Flavin-containing Monooxygenases (FMO) FMO->Cimetidine

Caption: Enzymatic conversion of Cimetidine to this compound.

Experimental Protocols for In Vitro Generation

The generation of this compound can be achieved using various in vitro systems, including liver microsomes, S9 fraction, hepatocytes, and recombinant enzymes. The following protocol details a typical experiment using human liver microsomes (HLM), a common and robust model for studying Phase I metabolism.

General Experimental Workflow

The workflow for a typical in vitro metabolism study involves incubation of the drug with an enzyme source, followed by termination of the reaction and analysis of the products.

G General Workflow for In Vitro Cimetidine Sulfoxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow -> A Prepare Incubation Mixture (Buffer, Cimetidine) B Add Enzyme Source (e.g., Liver Microsomes) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C (Timed Aliquots) D->E F Terminate Reaction (e.g., Ice-cold Acetonitrile) E->F G Centrifuge to Precipitate Protein F->G H Collect Supernatant G->H I Analyze by LC-MS/MS or HPLC H->I

Caption: Step-by-step workflow for a typical in vitro metabolism assay.

Protocol: Cimetidine Sulfoxidation using Human Liver Microsomes

Objective: To quantify the formation of this compound from cimetidine using human liver microsomes.

Materials and Reagents:

  • Cimetidine

  • This compound (as an analytical standard)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Ice-cold acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath set to 37°C

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cimetidine in a suitable solvent (e.g., water or DMSO). Serially dilute to create working solutions.

    • Prepare the NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer). Keep on ice.

    • Thaw the human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, add the components in the following order:

      • Phosphate buffer

      • Cimetidine working solution (to achieve final concentrations, e.g., 1-100 µM)

      • Diluted liver microsomes

    • Include control incubations:

      • Negative Control (No NADPH): Replace the NADPH solution with buffer to measure non-enzymatic degradation.

      • Control (No Substrate): Replace the cimetidine solution with buffer to check for interfering peaks from the matrix.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate/tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the enzymatic reaction by adding the NADPH solution to all wells except the "No NADPH" controls. The final volume could be, for example, 200 µL.

    • Incubate at 37°C with gentle shaking. The incubation time should be optimized to ensure linearity of metabolite formation (e.g., take samples at 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at the designated time points by adding a volume of ice-cold acetonitrile (typically 2-3 volumes, e.g., 400 µL). This precipitates the microsomal proteins.

    • Vortex the samples briefly and centrifuge at high speed (e.g., >3000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of cimetidine and its metabolites.

Typical HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength for cimetidine and this compound (e.g., 220-230 nm). Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.

  • Quantification: Create a standard curve using known concentrations of the this compound analytical standard. The peak area of the metabolite in the experimental samples is compared to this curve to determine its concentration.

Quantitative Data Summary

Quantitative analysis of in vitro experiments provides key kinetic parameters. While specific Vmax and Km values for cimetidine sulfoxidation are not consistently reported across the literature, data on the inhibition of other metabolic reactions by cimetidine are well-documented and highlight its interaction with metabolizing enzymes.

Table 1: Inhibition Constants (Ki) of Cimetidine on Drug Metabolizing Enzymes

This table summarizes the inhibitory effect of cimetidine on the metabolism of other compounds, demonstrating its potent interaction with CYP enzymes.

Substrate (Metabolic Reaction)Enzyme SystemInhibition TypeKi Value (µM)Reference
Acetaminophen (Oxidation)Rat Liver MicrosomesCompetitive130 ± 16
Acetaminophen (Glucuronidation)Rat Liver MicrosomesMinimal Inhibition1390 ± 230
Zaleplon (to M2)Human Liver CytosolCompetitive155 ± 16
Zaleplon (to M2)Human Liver SlicesCompetitive506 (average)

Table 2: Relative Contribution of Enzyme Systems to Cimetidine Sulfoxidation

This table provides a qualitative summary of the enzymes involved in the formation of this compound.

Enzyme FamilyRelative ContributionKey Isoforms (if known)Species/System StudiedReference
Cytochrome P450 (CYP)SignificantMultiple, not fully specifiedHuman, Rat
Flavin-containing Monooxygenase (FMO)SignificantFMO1, FMO3Human, Pig, Rabbit

Conclusion

The in vitro generation of this compound is a well-established process mediated by both CYP and FMO enzyme systems. By employing robust in vitro models such as human liver microsomes and standardized analytical techniques like HPLC, researchers can effectively study the kinetics of this metabolic pathway. The data generated from these studies are crucial for understanding the drug's disposition and its significant potential for drug-drug interactions, which are primarily linked to its potent inhibition of various CYP isozymes. This guide provides the foundational protocols and knowledge for professionals in the field to design and execute these critical metabolic studies.

References

Pharmacological Activity of Cimetidine Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, is a well-characterized drug used to reduce gastric acid secretion. Its primary metabolite is cimetidine sulfoxide, formed through the oxidation of the sulfide in the cimetidine molecule. This technical guide provides a comprehensive overview of the known pharmacological activity of this compound, with a comparative analysis to its parent compound, cimetidine. While extensive data exists for cimetidine, this guide also highlights the current gaps in the understanding of the specific pharmacological profile of its sulfoxide metabolite. Detailed experimental protocols are provided to facilitate further research into the activity of this compound at the H2 receptor and on cytochrome P450 enzymes, as well as its effect on gastric acid secretion.

Introduction

Cimetidine is a potent histamine H2-receptor antagonist that revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) upon its introduction.[1][2] It functions by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.[2] Cimetidine is also a known inhibitor of various cytochrome P450 (CYP) enzymes, leading to numerous drug-drug interactions.[1]

Following administration, cimetidine is metabolized in the liver and small intestine, with this compound being its major metabolite, accounting for approximately 30% of the excreted material.[1] Understanding the pharmacological activity of this major metabolite is crucial for a complete comprehension of the overall clinical pharmacology of cimetidine. This guide synthesizes the available information on this compound and provides the necessary tools for its further investigation.

Metabolism of Cimetidine to this compound

The biotransformation of cimetidine to this compound is a key metabolic pathway. This oxidation reaction is catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases.

Cimetidine Cimetidine Cimetidine_Sulfoxide This compound Cimetidine->Cimetidine_Sulfoxide Oxidation Enzymes Cytochrome P450 Flavin-containing monooxygenases Enzymes->Cimetidine_Sulfoxide

Figure 1: Metabolic conversion of cimetidine to this compound.

Pharmacological Activity

Histamine H2-Receptor Antagonism

Cimetidine is a potent competitive antagonist of the histamine H2 receptor. While cimetidine's affinity for the H2 receptor is well-documented, there is a notable lack of quantitative data on the H2-receptor binding affinity of this compound in the current literature. It is widely presumed to be pharmacologically inactive or significantly less active than the parent compound.

Table 1: Histamine H2-Receptor Binding Affinity

CompoundReceptorKd (nM)Reference
CimetidineHistamine H242
This compoundHistamine H2Data not available
Cytochrome P450 Inhibition

Cimetidine is a well-known inhibitor of several cytochrome P450 isoenzymes, which is the basis for many of its clinically significant drug interactions. Similar to its H2-receptor activity, there is a lack of specific IC50 values for this compound's inhibitory activity on various CYP isoforms in the available scientific literature. It is generally considered to have minimal to no inhibitory effect on CYP enzymes compared to cimetidine.

Table 2: Cytochrome P450 Inhibition Profile (IC50)

CompoundCYP IsoformIC50 (µM)Reference
CimetidineCYP1A2Moderate Inhibitor
CYP2C9Inhibitor
CYP2C19Inhibitor
CYP2D6Moderate Inhibitor
CYP2E1Inhibitor
CYP3A4Moderate Inhibitor
This compoundVariousData not available
Effect on Gastric Acid Secretion

Cimetidine effectively inhibits basal and stimulated gastric acid secretion. The direct effect of this compound on gastric acid secretion has not been extensively studied. Given its presumed lack of significant H2-receptor antagonism, it is hypothesized that this compound does not contribute to the antisecretory effects of cimetidine.

cluster_ParietalCell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds Acid_Secretion Gastric Acid Secretion H2_Receptor->Acid_Secretion Stimulates Cimetidine Cimetidine Cimetidine->H2_Receptor Inhibits Cimetidine_Sulfoxide This compound (Presumed Inactive)

Figure 2: Cimetidine's mechanism of action on gastric acid secretion.

Experimental Protocols

To address the data gaps concerning the pharmacological activity of this compound, the following detailed experimental protocols are provided. These protocols are based on established methods for assessing the activity of H2-receptor antagonists and CYP inhibitors.

Histamine H2-Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

Materials:

  • Membrane preparation from cells expressing the human histamine H2 receptor.

  • Radioligand: [3H]-Tiotidine.

  • Non-specific binding control: High concentration of a known H2 antagonist (e.g., Tiotidine).

  • Test compounds: Cimetidine (positive control), this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and vials.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Prepare serial dilutions of cimetidine and this compound.

  • In a 96-well plate, add assay buffer, radioligand, and either test compound, vehicle, or non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each compound.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Start Prepare Reagents Incubate Incubate Membrane, Radioligand & Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze

Figure 3: Workflow for H2-receptor binding assay.
In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the IC50 of this compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes.

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2).

  • NADPH regenerating system.

  • Test compounds: Cimetidine (positive control), this compound.

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Prepare serial dilutions of cimetidine and this compound.

  • Pre-incubate the microsomes or recombinant enzymes with the test compounds in the incubation buffer.

  • Initiate the reaction by adding the probe substrate and NADPH regenerating system.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis.

Start Prepare Reaction Mix Pre_Incubate Pre-incubate Microsomes & Test Compound Start->Pre_Incubate Initiate Add Substrate & NADPH Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Quench Reaction Incubate->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Calculate Determine IC50 Analyze->Calculate

Figure 4: Workflow for in vitro CYP450 inhibition assay.
In Vivo Gastric Acid Secretion in a Rat Model

Objective: To evaluate the effect of this compound on basal and histamine-stimulated gastric acid secretion in vivo.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Surgical instruments for cannulation of the esophagus and duodenum.

  • Perfusion pump.

  • Saline solution (0.9% NaCl).

  • Histamine.

  • Test compounds: Cimetidine (positive control), this compound, Vehicle control.

  • pH meter and titrator.

  • NaOH solution for titration.

Procedure:

  • Anesthetize the rats.

  • Surgically expose the stomach and cannulate the esophagus and duodenum.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the perfusate at regular intervals to measure basal acid secretion.

  • Administer the vehicle, cimetidine, or this compound intravenously or intraperitoneally.

  • Continue to collect the perfusate to measure the effect on basal secretion.

  • Administer a continuous infusion of histamine to stimulate acid secretion.

  • Collect the perfusate at regular intervals to measure the effect on stimulated secretion.

  • Determine the acid output by titrating the collected perfusate with NaOH to a neutral pH.

  • Compare the acid output between the different treatment groups.

Conclusion

This compound is the primary metabolite of cimetidine. While the pharmacological profile of cimetidine is well-established as a histamine H2-receptor antagonist and a cytochrome P450 inhibitor, there is a significant lack of quantitative data on the pharmacological activity of this compound itself. The available information suggests that it is largely inactive. The experimental protocols provided in this guide offer a framework for researchers to definitively characterize the pharmacological activity of this compound and fill the existing knowledge gap. A thorough understanding of the activity of this major metabolite is essential for a complete risk-benefit assessment of cimetidine therapy.

References

Cimetidine Sulfoxide: A Key Biomarker in Cimetidine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cimetidine, a histamine H2-receptor antagonist, is primarily used to treat conditions related to excessive stomach acid production, such as peptic ulcers and gastroesophageal reflux disease.[1][2] Its metabolism within the body is a critical aspect of its pharmacokinetic profile, with cimetidine sulfoxide emerging as the principal metabolite.[3][4][5] This guide provides a comprehensive overview of this compound's role as a biomarker for cimetidine metabolism, detailing the metabolic pathways, quantitative data, and the experimental protocols used for its analysis.

Metabolic Pathway of Cimetidine

Cimetidine undergoes hepatic metabolism, where it is converted into several metabolites. The major metabolic transformation is the S-oxidation of the side-chain sulfur, resulting in the formation of this compound. This specific reaction is predominantly catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme. Other minor metabolites include hydroxycimetidine and guanyl urea cimetidine. This compound accounts for approximately 30% of the excreted material, making it a crucial indicator of cimetidine's metabolic fate.

G Cimetidine Cimetidine Enzyme Hepatic Enzymes (Primarily FMO3) Cimetidine->Enzyme Sulfoxide This compound (Major Metabolite) Hydroxy Hydroxycimetidine (Minor Metabolite) Guanyl Guanyl Urea Cimetidine (Minor Metabolite) Enzyme->Sulfoxide S-oxidation Enzyme->Hydroxy Hydroxylation Enzyme->Guanyl

Cimetidine Metabolic Pathway

Quantitative Data on Cimetidine and this compound

The quantification of cimetidine and its primary metabolite is essential for pharmacokinetic and drug metabolism studies. Various analytical methods have been developed to measure their concentrations in biological matrices.

Table 1: Pharmacokinetic Parameters

Parameter Cimetidine This compound Reference
Bioavailability 60-70% -
Elimination Half-life ~2 hours 9.49 hours (in renal failure)
Plasma Protein Binding 13-25% -
Excretion 56-85% excreted unchanged in urine 10-15% of total elimination
Total Body Clearance 652 ± 223 ml/min -

| Haemodialysis Clearance | 46-92 ml/min | 49-148 ml/min | |

Table 2: Analytical Method Performance for Serum Analysis (HPLC)

Parameter Cimetidine This compound Reference
Detection Limit 0.1 mg/L 0.05 mg/L
Linearity Range Up to 10 mg/L Up to 7.5 mg/L
Absolute Recovery 94-103% 93-104%

| Between-Run Precision (CV) | < 5% | < 5% | |

Experimental Protocols for Analysis

Detailed methodologies are crucial for the accurate quantification of cimetidine and this compound. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques.

This method allows for the simultaneous determination of cimetidine and this compound in serum.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase Bond Elut C18 analytical column.

    • Load 0.5 mL of serum sample onto the column.

    • Wash the column to remove interferences.

    • Elute cimetidine, this compound, and an internal standard (e.g., ornidazole).

    • Evaporate the eluate to dryness under reduced pressure.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Ultrasphere C18 reversed-phase column.

    • Mobile Phase: Specific composition not detailed in the abstract, but typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. The mobile phase was recycled to enhance column stability.

    • Detection: UV detection at 229 nm.

    • Internal Standard: Ornidazole.

This method is suitable for determining cimetidine in the presence of its sulfoxide derivative in pharmaceutical preparations.

  • Sample Preparation:

    • Dissolve the sample (bulk powder or crushed tablets) in a suitable solvent (e.g., methanol).

    • Dilute to a known concentration to fall within the calibration range.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel HPTLC plates (10 x 20 cm).

    • Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).

    • Development: Develop the plate for approximately 20 minutes.

    • Detection: Densitometric evaluation with peak areas recorded at 218 nm.

    • Rf Values: Cimetidine: 0.85, this compound: 0.59.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing Serum Serum Sample (0.5 mL) SPE Solid-Phase Extraction (C18 Column) Serum->SPE Elution Elution SPE->Elution Dry Evaporation & Reconstitution Elution->Dry Injection Inject into HPLC Dry->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection (229 nm) Separation->Detection Quant Quantification (vs. Internal Standard) Detection->Quant G Cimetidine Cimetidine FMO3 FMO3 Cimetidine->FMO3 Metabolized by CYP_Enzymes CYP450 Enzymes (1A2, 2C9, 2D6, 3A4, etc.) Cimetidine->CYP_Enzymes Inhibits Sulfoxide This compound FMO3->Sulfoxide Produces Metabolites Metabolites of Other Drugs CYP_Enzymes->Metabolites Produces OtherDrugs Co-administered Drugs (e.g., Warfarin, Theophylline) OtherDrugs->CYP_Enzymes Metabolized by

References

Cimetidine Sulfoxide: A Review of its Physicochemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine sulfoxide is the primary metabolite of the histamine H2-receptor antagonist, cimetidine. The stability of a drug substance and its metabolites is a critical factor in pharmaceutical development and environmental fate studies. While extensive data is available on the stability of the parent drug, cimetidine, specific information regarding the intrinsic physical and chemical stability of this compound is less prevalent in publicly accessible literature. This technical guide synthesizes the available information on the physicochemical properties and stability of this compound, drawing inferences from studies on cimetidine's degradation pathways. It also outlines the analytical methodologies crucial for stability-indicating assays and discusses the known formation routes of this metabolite.

Introduction

Cimetidine, a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease, undergoes metabolism in the liver, leading to the formation of several metabolites. The most significant of these is this compound, produced through the oxidation of the thioether side chain.[1][2] Understanding the stability of this compound is essential for several reasons:

  • Pharmacokinetics and Toxicology: The degradation of a metabolite could influence its pharmacokinetic profile and toxicological assessment.

  • Environmental Fate: As a metabolite excreted from the body, its stability in various environmental conditions (e.g., water, soil) is a key aspect of its ecotoxicological impact.

  • Analytical Reference Standards: The stability of purified this compound is crucial for its use as a reference standard in analytical and bioanalytical methods.

This document aims to provide a comprehensive overview of the known physical and chemical stability characteristics of this compound, including its formation, analytical determination, and storage recommendations.

Physicochemical Properties

Limited specific data on the physicochemical properties of isolated this compound is available. However, based on its chemical structure and information from various sources, the following properties can be summarized:

PropertyValue/DescriptionSource
Chemical Name 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]ethyl]guanidine-
Molecular Formula C₁₀H₁₆N₆OS[3]
Molecular Weight 268.34 g/mol [3]
Appearance Likely a solid at room temperature.Inferred
Solubility Expected to be more polar and potentially more water-soluble than cimetidine due to the sulfoxide group.Inferred
Storage (Powder) Recommended storage at -20°C for up to 3 years.[4]
Storage (in Solvent) Recommended storage at -80°C for 6 months or -20°C for 1 month.

Chemical Stability and Degradation Pathways

Formation of this compound

This compound is primarily formed through the oxidation of the sulfur atom in the thioether side chain of cimetidine. This oxidation can occur both metabolically and through environmental degradation processes.

  • Metabolic Oxidation: In humans and other mammals, cimetidine is metabolized in the liver by cytochrome P450 enzymes, with sulfoxidation being a major pathway.

  • Environmental Oxidation: Studies on the environmental fate of cimetidine have shown that it is susceptible to oxidation by reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) in sunlit natural waters. While cimetidine itself is resistant to direct photolysis, its degradation in the presence of these reactive species likely leads to the formation of this compound among other products.

The following diagram illustrates the formation of this compound from cimetidine.

G Cimetidine Cimetidine Oxidation Oxidation (Metabolic or Environmental) Cimetidine->Oxidation Cimetidine_Sulfoxide This compound Oxidation->Cimetidine_Sulfoxide

Figure 1: Formation pathway of this compound from cimetidine.

Potential Degradation of this compound

While specific degradation pathways for this compound have not been detailed, some potential routes can be hypothesized based on the known reactivity of sulfoxides and related compounds.

  • Further Oxidation: The sulfoxide moiety could potentially be further oxidized to a sulfone under strong oxidizing conditions.

  • Reduction: It is conceivable that under reducing conditions, this compound could be reduced back to cimetidine.

  • Hydrolysis: The cyanoguanidine group, similar to that in cimetidine, might be susceptible to acid-catalyzed hydrolysis, although the presence of the sulfoxide could influence the reaction rate.

  • Photodegradation: Although cimetidine is resistant to direct photolysis, the stability of this compound to direct light exposure is not documented.

The following diagram outlines a hypothetical degradation workflow for this compound.

G cluster_stress Stress Conditions Thermal Thermal Cimetidine_Sulfoxide This compound Photolytic Photolytic Hydrolytic (Acidic/Basic) Hydrolytic (Acidic/Basic) Oxidative Oxidative Degradation_Products Potential Degradation Products (e.g., Cimetidine Sulfone, Hydrolysis Products) Cimetidine_Sulfoxide->Degradation_Products Forced Degradation

Figure 2: Hypothetical forced degradation workflow for this compound.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following methodologies, adapted from studies on cimetidine and general pharmaceutical stability testing, would be appropriate for assessing its stability.

Synthesis of this compound

A prerequisite for stability studies is the availability of a pure reference standard. This compound can be synthesized by the controlled oxidation of cimetidine.

Protocol: Synthesis of this compound

  • Dissolution: Dissolve a known quantity of cimetidine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like methanol or ethanol).

  • Oxidation: Add a mild oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), dropwise to the cimetidine solution at a controlled temperature (e.g., 0-5°C) to prevent over-oxidation to the sulfone.

  • Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) to determine the point of complete conversion of cimetidine.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent. For example, sodium bisulfite can be used to quench sodium periodate.

  • Isolation and Purification: Isolate the crude this compound by solvent evaporation or precipitation. Purify the product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (e.g., NMR, MS, IR) and chromatographic analysis.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

General Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound of a known concentration in suitable solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at an elevated temperature for a defined period.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose a solution to UV and/or visible light in a photostability chamber.

  • Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method (see section 5). The goal is to achieve a target degradation of 5-20%.

Solid-State Stability

The physical stability of the solid form of this compound is also important.

Protocol: Solid-State Stability Assessment

  • Sample Preparation: Prepare samples of amorphous and crystalline forms of this compound, if applicable.

  • Storage Conditions: Store the samples under various conditions of temperature and relative humidity (RH) as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Analysis: At specified time points, analyze the samples for changes in physical appearance, chemical purity (by HPLC), and solid-state properties (e.g., by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)).

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

High-Performance Thin-Layer Chromatography (HPTLC)

An HPTLC method has been reported for the separation of cimetidine from its sulfoxide derivative.

Methodology:

  • Stationary Phase: Silica gel HPTLC plates.

  • Mobile Phase: A mixture of ethyl acetate, isopropanol, and 20% ammonia (9:5:4, v/v/v).

  • Detection: Densitometric scanning at 218 nm.

  • Results: This method successfully separates cimetidine (Rf ≈ 0.85) from its sulfoxide derivative (Rf ≈ 0.59).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability-indicating assays due to its high resolution and sensitivity. While a specific stability-indicating method for this compound is not detailed, methods for analyzing cimetidine and its metabolites can be adapted.

General HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm).

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for this compound is free from interference from degradation products, impurities, and excipients.

The following diagram illustrates the workflow for developing a stability-indicating HPLC method.

G Start Method Development Start Forced_Degradation Perform Forced Degradation of this compound Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Optimize_Method Optimize Chromatographic Conditions (Mobile Phase, Column, etc.) for Peak Separation Analyze_Samples->Optimize_Method Validate_Method Validate Method as per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) Optimize_Method->Validate_Method Final_Method Final Stability-Indicating HPLC Method Validate_Method->Final_Method

Figure 3: Workflow for stability-indicating HPLC method development.

Conclusion

This compound is a key metabolite of cimetidine, and its stability is an important consideration in pharmaceutical and environmental sciences. While direct, in-depth stability studies on this compound are scarce in the literature, a foundational understanding can be built upon the knowledge of cimetidine's degradation pathways and general principles of pharmaceutical stability testing. The formation of this compound occurs through the oxidation of the parent drug, a process that can be both metabolic and environmental. The development and validation of stability-indicating analytical methods, primarily HPLC, are crucial for accurately assessing the stability of this compound. Further research involving forced degradation studies would be invaluable to fully elucidate the degradation pathways and kinetics of this important metabolite.

References

Cimetidine Sulfoxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cimetidine sulfoxide, the primary metabolite of the widely-used histamine H2-receptor antagonist, cimetidine. This document outlines its core physicochemical properties, detailed analytical methodologies for its quantification, and an overview of its metabolic pathway.

Core Physicochemical Data

This compound is a crucial analyte in pharmacokinetic and metabolic studies of cimetidine. A clear understanding of its fundamental properties is essential for any research endeavor.

PropertyValueSource
CAS Number54237-72-8Not specified
Molecular Weight268.34 g/mol [1][2]
Molecular FormulaC₁₀H₁₆N₆OSNot specified

Metabolic Pathway of Cimetidine

Cimetidine is metabolized in the liver to form this compound as its major metabolite.[1] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases.[3][4] Cimetidine itself is a known inhibitor of several CYP isoenzymes, a factor that must be considered in drug-drug interaction studies.

Cimetidine Cimetidine Metabolism Hepatic Metabolism (CYP450, FMOs) Cimetidine->Metabolism Cimetidine_Sulfoxide This compound (Major Metabolite) Metabolism->Cimetidine_Sulfoxide Excretion Renal Excretion Cimetidine_Sulfoxide->Excretion

Caption: Metabolic conversion of cimetidine to its sulfoxide metabolite.

Experimental Protocols for Quantification

Accurate quantification of this compound is paramount for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Serum Samples

This method allows for the simultaneous determination of cimetidine and this compound in serum.

  • Sample Preparation: Solid-phase extraction using a Bond Elut C18 analytical column is employed to extract cimetidine, this compound, and an internal standard (e.g., ornidazole) from 0.5 mL of serum.

  • Chromatographic Conditions:

    • Column: Ultrasphere C18 reversed-phase column.

    • Detection: UV detection at 229 nm.

  • Performance:

    • Recovery: Absolute recoveries are reported to be between 93% and 104% for this compound.

    • Limit of Detection (LOD): The minimum detection limit for this compound is 0.05 mg/L.

    • Linearity: The method demonstrates linearity for this compound up to a concentration of 7.5 mg/L.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the determination of cimetidine in the presence of its sulfoxide derivative.

  • Stationary Phase: Silica gel plates (10 x 20 cm).

  • Mobile Phase: A mixture of ethyl acetate, isopropanol, and 20% ammonia in a ratio of 9:5:4 (v/v/v).

  • Development: The developing time is approximately 20 minutes.

  • Detection: Densitometric evaluation is performed by recording peak areas at 218 nm.

  • Rf Values:

    • Cimetidine: 0.85

    • This compound: 0.59

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Serum Serum Sample (0.5 mL) SPE Solid-Phase Extraction (C18 Column) Serum->SPE Eluate Eluate containing Analytes SPE->Eluate HPLC HPLC (UV Detection at 229 nm) Eluate->HPLC HPTLC HPTLC (Densitometry at 218 nm) Eluate->HPTLC Histamine Histamine H2_Receptor H2 Receptor (GPCR) Histamine->H2_Receptor G_Protein G-Protein Activation H2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Cimetidine Cimetidine Cimetidine->H2_Receptor Antagonist

References

Solubility Profile of Cimetidine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist cimetidine. Understanding the solubility of this compound is critical for its analytical detection, pharmacokinetic studies, and overall comprehension of cimetidine's metabolic fate. This document compiles available quantitative solubility data, details relevant experimental methodologies, and presents a visual workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvents. The available data is summarized in the table below. For comparative purposes, solubility data for the parent compound, cimetidine, is also included.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityUnit
WaterNot Specified100mM
DMSONot Specified83.33mg/mL

Data sourced from commercial suppliers.[1][2]

Table 2: Solubility of Cimetidine (for comparison)

SolventTemperature (°C)SolubilityUnit
Water371.14% (w/v)
Water259.38mg/mL
Water205mg/mL
EthanolNot Specified~1mg/mL
MethanolNot SpecifiedFreely Soluble-
DMSONot Specified~30 - 51mg/mL
Dimethylformamide (DMF)Not Specified~30mg/mL
0.1 N HClNot Specified9.89mg/mL
6.8 PBSNot Specified5.30mg/mL
AcetonitrileNot SpecifiedSoluble-

Note: "Freely Soluble" and "Soluble" are qualitative terms from pharmacopeial standards.[3]

The presence of the sulfoxide group in this compound is known to influence its solubility profile compared to the parent cimetidine.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The most widely accepted method for determining equilibrium solubility is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed container (e.g., glass vial) containing a known volume of the solvent.

    • Place the container in a shaker with constant agitation at a controlled temperature (e.g., 25°C or 37°C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the container from the shaker and allow it to stand to let undissolved solids settle.

    • Centrifuge the suspension to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and filter it through a chemically inert filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of this compound in solution.

Typical HPLC Parameters for this compound Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV spectrophotometry at a wavelength of approximately 220-230 nm.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge the suspension C->D Equilibrium Reached E Filter the supernatant D->E F Dilute the filtered saturated solution E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_standards Standard Preparation cluster_analysis HPLC Analysis cluster_calc Calculation A Prepare stock solution of this compound B Create serial dilutions of known concentrations A->B C Inject standards and samples into HPLC B->C D Record peak areas C->D E Plot calibration curve (Peak Area vs. Concentration) D->E F Determine sample concentration from curve E->F

Caption: HPLC Quantification Workflow.

References

Chirality and Enantiomers of Cimetidine Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, undergoes stereoselective metabolism to its major metabolite, cimetidine sulfoxide. The sulfur atom in the sulfoxide metabolite is a chiral center, leading to the formation of two enantiomers: (+)-cimetidine sulfoxide and (-)-cimetidine sulfoxide. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereoselective metabolism, pharmacokinetic properties, and analytical methods for enantioseparation. While the pharmacological activity of the parent drug, cimetidine, is well-characterized, this guide also addresses the current knowledge gap regarding the specific biological activities of the individual this compound enantiomers. Detailed experimental protocols for the separation and analysis of these enantiomers are also provided.

Introduction to the Chirality of this compound

Cimetidine is a widely used medication for the treatment of conditions related to excessive stomach acid.[1] Its metabolism in the liver primarily involves the oxidation of the sulfur atom in the side chain, a reaction catalyzed by flavin-containing monooxygenase (FMO) enzymes.[2] This metabolic process introduces a stereogenic center at the sulfur atom, resulting in the formation of two enantiomeric forms of this compound.[3] The stereochemical outcome of this biotransformation is not random; it is significantly influenced by the specific FMO isoforms involved, leading to a non-racemic mixture of the enantiomers in vivo.[3][4] Understanding the stereoselectivity of cimetidine metabolism and the properties of the individual sulfoxide enantiomers is crucial for a complete picture of its disposition and potential effects in the body.

Stereoselective Metabolism and Pharmacokinetics

The formation of this compound enantiomers is a clear example of stereoselective drug metabolism. In humans, the in vivo formation of this compound shows a preference for the (-)-enantiomer. Studies with human liver microsomes have demonstrated that this stereoselectivity is primarily driven by FMO isoforms. Specifically, FMO1 has been shown to preferentially produce the (-)-cimetidine sulfoxide enantiomer, while FMO3 generates mainly the (+)-enantiomer. In contrast, FMO5 shows no significant activity in the S-oxygenation of cimetidine.

The pharmacokinetic profiles of cimetidine and its sulfoxide metabolite have been studied in various populations. After administration of cimetidine, the sulfoxide metabolite can be detected in plasma and urine. The elimination half-life of cimetidine is approximately 2 hours, while the half-life of this compound is slightly shorter at around 1.7 hours in individuals with normal renal function. In patients with renal impairment, the elimination of both cimetidine and its sulfoxide metabolite is significantly prolonged.

Data Presentation: Enantiomeric Ratios and Kinetic Parameters
ParameterOrganism/System(+)-CSO(-)-CSOReference
Enantiomeric Ratio Human Urine25.5%74.5%
Adult Human Liver Microsomes15.8%84.2%
Pig Liver Microsomes56.7%43.3%
Km for Formation by FMO1 4.31 mM4.56 mM

CSO: this compound

Pharmacological Activity of this compound Enantiomers

The primary pharmacological action of cimetidine is the competitive antagonism of histamine at H2 receptors, which leads to a reduction in gastric acid secretion. However, the pharmacological activity of its chiral metabolites, (+)- and (-)-cimetidine sulfoxide, is not well-established in the scientific literature. While this compound is generally considered a metabolite of cimetidine, its potential to interact with histamine H2 receptors or other biological targets has not been extensively investigated. There is a clear need for further research to determine if the sulfoxide enantiomers retain any of the parent drug's activity, and if there is a stereoselective difference in their potential effects.

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cluster_cimetidine Cimetidine cluster_metabolism Hepatic Metabolism cluster_enantiomers This compound Enantiomers Cimetidine Cimetidine FMO1 FMO1 Cimetidine->FMO1 S-oxygenation FMO3 FMO3 Cimetidine->FMO3 S-oxygenation neg_CSO (-)-Cimetidine Sulfoxide FMO1->neg_CSO Preferential formation pos_CSO (+)-Cimetidine Sulfoxide FMO3->pos_CSO Preferential formation

Caption: Stereoselective metabolism of cimetidine to its sulfoxide enantiomers by FMO isoforms.

Experimental Protocols

Enantioselective Synthesis of this compound

Protocol: Asymmetric Sulfoxidation of Cimetidine

  • Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide (1.0 eq) to anhydrous dichloromethane (DCM).

  • To this solution, add a solution of (+)-diethyl L-tartrate (2.2 eq) in DCM and stir for 10 minutes at room temperature.

  • Add water (0.5 eq) and stir for another 30 minutes to form the chiral titanium complex.

  • Oxidation Reaction: Dissolve cimetidine (1.0 eq) in a mixture of DCM and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the cimetidine solution to -20°C and slowly add the pre-formed chiral titanium catalyst.

  • Add cumene hydroperoxide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -20°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched this compound. The enantiomeric excess can be determined by chiral HPLC.

Analytical Methods for Enantioseparation

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of a broad range of chiral compounds, including sulfoxides.

Protocol: Chiral HPLC of this compound Enantiomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or a similar column).

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent such as ethanol or isopropanol. The exact ratio should be optimized for best resolution. A typical starting point is n-hexane:ethanol (80:20, v/v). For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

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cluster_workflow Chiral HPLC Workflow Sample Racemic Cimetidine Sulfoxide Sample Injection Inject into HPLC Sample->Injection Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Elution Elution with Mobile Phase (e.g., Hexane/Ethanol) Column->Elution Detection UV Detection Elution->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram

Caption: A typical workflow for the chiral separation of this compound enantiomers by HPLC.

Capillary electrophoresis is a high-resolution separation technique that can be effectively used for the enantioseparation of chiral drugs. The addition of a chiral selector to the background electrolyte is the most common approach.

Protocol: Chiral Capillary Electrophoresis of this compound Enantiomers

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer with 30 mM of a chiral selector. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be an effective chiral selector for this compound enantiomers. The pH of the BGE should be optimized, with a pH of 2.5 being a good starting point.

  • Sample Preparation: Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Separation Voltage: Apply a voltage in the range of 15-25 kV.

  • Detection: UV detection at 214 nm.

  • Analysis: The enantiomers will migrate at different velocities in the presence of the chiral selector, resulting in their separation. The electrophoretic migration order for this compound with SBE-β-CD has been reported as (+)-enantiomer before the (-)-enantiomer.

Conclusion and Future Perspectives

The chirality of this compound is a key aspect of the metabolism and disposition of cimetidine. The stereoselective formation of its enantiomers is well-documented and is primarily mediated by FMO isoforms. Analytical methods, particularly chiral HPLC and capillary electrophoresis, are available for the successful separation and quantification of the (+)- and (-)-cimetidine sulfoxide enantiomers.

A significant knowledge gap remains concerning the pharmacological activity of the individual enantiomers. Future research should focus on the synthesis of the pure enantiomers and their subsequent evaluation in in vitro and in vivo models to determine their potential to interact with histamine H2 receptors or other biological targets. A deeper understanding of the stereoselective pharmacology of cimetidine's metabolites will provide a more complete picture of its overall therapeutic and toxicological profile.

References

Methodological & Application

Application Note: Quantification of Cimetidine Sulfoxide using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a histamine H2-receptor antagonist, is widely used to treat acid-related gastrointestinal disorders. Its major metabolite, cimetidine sulfoxide, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of this compound is crucial for understanding the disposition of cimetidine in the body. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in biological matrices.

The described method is a composite of established chromatographic principles for cimetidine and its related compounds, providing a reliable starting point for routine analysis and method validation.

Experimental

Materials and Reagents
  • This compound reference standard

  • Cimetidine reference standard (for chromatographic resolution)

  • Ornidazole (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Acetate

  • Glacial Acetic Acid

  • Potassium Dihydrogen Phosphate

  • Water (HPLC grade or equivalent)

  • Human Plasma/Serum (drug-free)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Bond Elut C18)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of cimetidine and its metabolites is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 5.0, adjusted with glacial acetic acid) (20:80, v/v)[1]
Stationary Phase C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 - 2.0 mL/min[1][2]
Injection Volume 10 - 20 µL[1][2]
Detection Wavelength 229 nm
Column Temperature Ambient or 50 °C
Internal Standard Ornidazole

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Ornidazole in methanol.

  • Working IS Solution: Dilute the IS stock solution with the mobile phase to a final concentration of 5 µg/mL.

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from methods for extracting cimetidine from biological fluids.

  • Sample Pre-treatment: To 0.5 mL of serum or plasma, add 0.5 mL of the working internal standard solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Caption: Solid-Phase Extraction Workflow.

Method Validation

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

A study on cimetidine and this compound demonstrated linearity up to 7.5 mg/L for this compound, with a between-run precision of less than a 5% coefficient of variation. The minimum detection limit for this compound was reported to be 0.05 mg/L.

Data Analysis

  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times, as determined from the analysis of standard solutions.

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration of the standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_analysis Data Analysis Pathway Chromatogram Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Peak_Integration Peak Area Integration Peak_ID->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Standards Quantification Determine Unknown Concentration Calibration_Curve->Quantification Unknowns

Caption: Data Analysis and Quantification Pathway.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The described protocol, including sample preparation and chromatographic conditions, offers a solid foundation for researchers. For routine use, it is imperative that this method be fully validated to ensure its accuracy, precision, and reliability for the intended application.

References

Application Note: Quantitative Analysis of Cimetidine Sulfoxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cimetidine sulfoxide, the primary metabolite of cimetidine, in human plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and validated assay for pharmacokinetic studies and therapeutic drug monitoring of cimetidine and its major metabolite.

Introduction

Cimetidine is a histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease. The monitoring of its primary metabolite, this compound, in plasma is crucial for understanding the drug's metabolism, disposition, and potential drug-drug interactions. This application note provides a comprehensive protocol for the simultaneous quantification of cimetidine and this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity, specificity, and throughput.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of cimetidine and this compound from human plasma.

Protocol:

  • To 500 µL of human plasma, add an appropriate volume of an internal standard (IS) solution (e.g., a structural analog of cimetidine).

  • Vortex the mixture for 30 seconds.

  • Condition an SPE cartridge (e.g., C18, 100 mg) by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed on a C18 analytical column to resolve cimetidine and this compound from endogenous plasma components.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection of the analytes in positive ion mode.

Table 3: Mass Spectrometer Parameters and MRM Transitions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 4

Table 4: MRM Transitions for Cimetidine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cimetidine253.2159.118
This compound 269.1 159.1 20
Internal Standard (IS)---

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.

Table 5: Summary of Quantitative Method Validation Data

ParameterCimetidineThis compound
Linearity Range 5 - 2000 ng/mL (r² > 0.99)5 - 2000 ng/mL (r² > 0.99)
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 11%< 13%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 80%
Matrix Effect Minimal and compensated by internal standardMinimal and compensated by internal standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection is_addition Internal Standard Spiking plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

validation_logic cluster_validation_params Method Validation Parameters method Developed LC-MS/MS Method linearity Linearity & Range method->linearity precision Precision (Intra- & Inter-day) method->precision accuracy Accuracy method->accuracy recovery Extraction Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability validated_method Validated Analytical Method linearity->validated_method precision->validated_method accuracy->validated_method recovery->validated_method matrix_effect->validated_method stability->validated_method

Caption: Logical relationship of key steps in the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in human plasma. The protocol is well-suited for high-throughput applications in clinical and pharmaceutical research, enabling accurate pharmacokinetic and metabolic studies of cimetidine.

Solid-Phase Extraction of Cimetidine Sulfoxide from Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a histamine H2-receptor antagonist, is widely used to treat peptic ulcers and gastroesophageal reflux disease. Its primary metabolite, cimetidine sulfoxide, is a key analyte in pharmacokinetic and drug metabolism studies.[1] Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for understanding the drug's disposition. Solid-phase extraction (SPE) offers a robust and selective method for the cleanup and concentration of analytes from complex sample matrices, providing cleaner extracts and improved analytical sensitivity compared to methods like protein precipitation or liquid-liquid extraction.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using a C18 sorbent, followed by analysis using high-performance liquid chromatography (HPLC).

Physicochemical Properties of Cimetidine and this compound

A successful SPE method development relies on understanding the physicochemical properties of the target analytes.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogP
CimetidineC10H16N6S252.346.80.4
This compoundC10H16N6OS268.34~7.0-0.5

Note: pKa and LogP values are approximate and can vary slightly depending on the estimation method.

Experimental Protocol

This protocol is based on established methods for the extraction of cimetidine and its metabolites from biological fluids.[3][4]

Materials and Equipment
  • SPE Cartridges: C18, 200 mg, 3 mL (or similar reversed-phase sorbent)

  • Urine Samples: Collected and stored at -20°C until analysis

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide (ACS grade)

    • Phosphate buffer (e.g., 10 mM, pH 6.0)

    • Deionized water

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • pH meter

    • Analytical balance

    • HPLC system with UV or Mass Spectrometric (MS) detector

Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Adjust the pH of the supernatant to approximately 6.0-7.0 using a small volume of dilute ammonium hydroxide or phosphate buffer. This ensures that cimetidine and this compound are in a suitably neutral form for retention on the C18 sorbent.

Solid-Phase Extraction Procedure
  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Loading: Load 1-2 mL of the pre-treated urine sample onto the conditioned cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences. Follow with a second wash using 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the retained cimetidine and this compound with 2 mL of methanol. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the HPLC mobile phase for analysis.

Data Presentation

The following table summarizes expected performance data for the SPE method based on published literature for similar analytes.[3]

AnalyteRecovery (%)RSD (%)LLOQ (ng/mL)
Cimetidine94 - 103< 15100
This compound93 - 104< 1550

RSD: Relative Standard Deviation, LLOQ: Lower Limit of Quantification. These values are illustrative and should be determined during method validation.

Visualizations

Experimental Workflow

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge AdjustpH Adjust pH to 6.0-7.0 Centrifuge->AdjustpH Load Load Sample AdjustpH->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Deionized Water) Load->Wash1 Wash2 Wash 2 (5% Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of this compound from urine.

Analyte-Sorbent Interaction Logic

Interaction_Logic cluster_Matrix Urine Matrix (pH ~6-7) cluster_Sorbent C18 Sorbent (Non-polar) Analyte This compound (Neutral) Sorbent C18 Stationary Phase Analyte->Sorbent:f1 Retention via Hydrophobic Interaction Interferences Polar Interferences (Salts, Urea) Interferences->Sorbent:f1 No Retention (Washed Away)

Caption: Interaction between this compound and the C18 sorbent.

References

Application Note: High-Resolution Separation of Cimetidine and Its Metabolites by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and efficient capillary electrophoresis (CE) method for the simultaneous separation and quantification of the H2-receptor antagonist cimetidine and its primary metabolites: cimetidine sulfoxide, hydroxycimetidine, and guanyl urea cimetidine. The developed Micellar Electrokinetic Chromatography (MEKC) method offers excellent resolution and sensitivity, making it a valuable tool for pharmaceutical quality control, drug metabolism studies, and therapeutic drug monitoring. This document provides detailed experimental protocols, quantitative performance data, and visual representations of the underlying analytical principles.

Introduction

Cimetidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease. It is metabolized in the liver to several byproducts, with the main metabolites being this compound, hydroxycimetidine, and guanyl urea cimetidine[1]. The analysis of cimetidine and its metabolites is crucial for understanding its pharmacokinetic profile and for ensuring the quality and safety of pharmaceutical formulations.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of pharmaceuticals and their metabolites due to its high efficiency, minimal sample and reagent consumption, and rapid analysis times[2]. Specifically, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is well-suited for the separation of both charged and neutral analytes, making it ideal for the analysis of a parent drug and its structurally similar metabolites[3]. This application note details a validated MEKC method for the simultaneous determination of cimetidine and its key metabolites.

Experimental

Instrumentation and Consumables
  • Capillary Electrophoresis System: Agilent 7100 Capillary Electrophoresis system or equivalent, equipped with a diode array detector (DAD).

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 36.5 cm total length (28 cm effective length).

  • Data Acquisition: ChemStation software or equivalent.

  • Reagents: Cimetidine, this compound, hydroxycimetidine, and guanyl urea cimetidine reference standards, sodium tetraborate, sodium dodecyl sulfate (SDS), sodium hydroxide, and methanol (all analytical grade).

Standard Solution Preparation

Stock solutions of cimetidine and its metabolites were prepared in methanol at a concentration of 1 mg/mL and stored at 4°C. Working standard solutions were prepared by diluting the stock solutions with the running buffer to the desired concentrations.

Capillary Conditioning

Prior to the first use, the new capillary was conditioned by flushing sequentially with 1 M sodium hydroxide (30 min), deionized water (15 min), and running buffer (30 min). Between each analysis, the capillary was flushed with 0.1 M sodium hydroxide (2 min), deionized water (2 min), and running buffer (5 min) to ensure reproducibility.

Micellar Electrokinetic Chromatography (MEKC) Protocol

A detailed protocol for the MEKC separation of cimetidine and its metabolites is provided below.

ParameterCondition
Running Buffer 25 mM Sodium tetraborate, 50 mM Sodium dodecyl sulfate (SDS), pH 9.2
Applied Voltage 25 kV (Normal Polarity)
Capillary Temperature 25°C
Injection Mode Hydrodynamic
Injection Parameters 50 mbar for 5 seconds
Detection Wavelength 220 nm

Results and Discussion

The developed MEKC method successfully separated cimetidine from its three major metabolites within a short analysis time. The use of SDS micelles in the running buffer was crucial for achieving the separation, as it provides a pseudo-stationary phase for differential partitioning of the analytes. The electropherogram below (Figure 1) illustrates the baseline separation of all four compounds.

Quantitative Performance

The method was validated for its quantitative performance. The key validation parameters, including migration time, resolution, limit of detection (LOD), and limit of quantification (LOQ) for each analyte are summarized in Table 1. Linearity was excellent over the tested concentration range with correlation coefficients (R²) exceeding 0.999 for all analytes.

Table 1: Quantitative Data for the MEKC Separation of Cimetidine and its Metabolites

AnalyteMigration Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Guanyl Urea Cimetidine3.8-1.55.0
Hydroxycimetidine4.52.81.03.5
This compound5.23.10.82.5
Cimetidine6.13.90.51.5

Note: Resolution (Rs) is calculated between adjacent peaks.

Diagrams

MEKC_Separation_Principle cluster_capillary Capillary Cross-Section cluster_legend Analyte Partitioning bulk_solution Bulk Solution (Aqueous Phase) micelle SDS Micelle (Pseudo-stationary Phase) analyte_polar Polar Metabolite analyte_polar->bulk_solution Higher Affinity analyte_nonpolar Less Polar Cimetidine analyte_nonpolar->micelle Higher Affinity l1 Polar metabolites have a higher affinity for the aqueous bulk solution. l2 Less polar cimetidine partitions more into the hydrophobic core of the SDS micelle.

Caption: Principle of MEKC separation of cimetidine and its more polar metabolites.

Experimental_Workflow prep Sample and Standard Preparation conditioning Capillary Conditioning prep->conditioning injection Hydrodynamic Injection conditioning->injection separation MEKC Separation injection->separation detection UV Detection (220 nm) separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for the analysis of cimetidine and its metabolites by MEKC.

Conclusion

The Micellar Electrokinetic Chromatography method detailed in this application note provides a rapid, sensitive, and high-resolution approach for the simultaneous separation and quantification of cimetidine and its major metabolites. The method is suitable for a range of applications in the pharmaceutical industry, including quality control, stability testing, and pharmacokinetic studies. The provided protocol and performance data can be readily implemented in laboratories equipped with standard capillary electrophoresis instrumentation.

References

Application Notes and Protocols for the Structural Elucidation of Cimetidine Sulfoxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the treatment of peptic ulcers and other gastrointestinal disorders. Its metabolism in the body leads to the formation of several byproducts, with cimetidine sulfoxide being a major metabolite. The accurate structural characterization of this metabolite is crucial for understanding its pharmacological and toxicological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of chemical compounds. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Predicted Spectroscopic Data

Due to the limited availability of complete, experimentally verified public data for this compound, the following ¹H and ¹³C NMR data are predicted based on the known spectral data of the parent compound, cimetidine, and established substituent effects of the sulfoxide group. The oxidation of the sulfur atom to a sulfoxide induces a significant downfield shift for the adjacent protons and carbons.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR chemical shifts for this compound in DMSO-d₆ are summarized in Table 1. The numbering scheme for the atoms is provided in Figure 1.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H1~7.60s1H
H5a, H5b~4.00m2H
H6a, H6b~3.00m2H
H7a, H7b~3.50m2H
-CH₃ (imidazole)~2.20s3H
N-CH₃~2.75s3H
NH (imidazole)~12.0br s1H
NH (guanidine)~7.0-8.0br s2H

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented in Table 2.

CarbonPredicted Chemical Shift (ppm)
C2~135.0
C4~128.0
C5~55.0
C6~48.0
C7~40.0
C8~160.0
C9~118.0
C-CH₃ (imidazole)~12.0
N-CH₃~28.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for confirming the overall structure. The key 2D NMR experiments and their expected correlations for this compound are described below.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals scalar couplings between protons, typically through two or three bonds. For this compound, the following key correlations are expected:

  • A cross-peak between the methylene protons at position 6 (H6) and the methylene protons at position 7 (H7), confirming the ethyl chain connectivity.

  • A cross-peak between the methylene protons at position 5 (H5) and the methylene protons at position 6 (H6).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the proton assignments. Expected key correlations include:

  • C1-H1

  • C5-H5

  • C6-H6

  • C7-H7

  • C(imidazole-CH₃) - H(imidazole-CH₃)

  • C(N-CH₃) - H(N-CH₃)

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is vital for piecing together the molecular fragments and confirming the overall structure. Key long-range correlations for this compound would include:

  • Correlations from the imidazole ring proton (H1) to the imidazole carbons (C2, C4) and the methylene carbon C5.

  • Correlations from the methylene protons at C5 to the imidazole carbons (C4) and the methylene carbon C6.

  • Correlations from the N-methyl protons to the guanidine carbon (C8).

  • Correlations from the methylene protons at C7 to the guanidine carbon (C8).

Experimental Protocols

Sample Preparation
  • Solubility Test : Before preparing the NMR sample, test the solubility of this compound in various deuterated solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like cimetidine and its metabolites.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Filtration : To remove any particulate matter that could affect the spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling : Cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample concentration.

  • ¹H NMR :

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 s

    • Relaxation Delay: 2 s

  • ¹³C NMR :

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

  • COSY :

    • Pulse Program: cosygpqf

    • Number of Scans: 8-16 per increment

    • Increments: 256-512 in F1

    • Spectral Width: 10 ppm in both dimensions

  • HSQC :

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16-32 per increment

    • Increments: 256 in F1

    • Spectral Width: 10 ppm (F2), 165 ppm (F1)

  • HMBC :

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 32-64 per increment

    • Increments: 256 in F1

    • Spectral Width: 10 ppm (F2), 220 ppm (F1)

    • Long-range coupling delay (D6): optimized for 8 Hz

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1d Assign 1D Spectra nmr_2d->assign_1d analyze_2d Analyze 2D Correlations assign_1d->analyze_2d structure Confirm Structure analyze_2d->structure

Caption: Experimental workflow for NMR-based structural elucidation.

hmbc_correlations cluster_structure This compound Structure cluster_correlations Key HMBC Correlations structure_node H1 H1 C2 C2 H1->C2 C4 C4 H1->C4 C5 C5 H1->C5 H5 H5 H5->C4 C6 C6 H5->C6 H7 H7 C8 C8 H7->C8 N_CH3 N-CH3 N_CH3->C8

Caption: Key HMBC correlations for structural confirmation.

Application Note: High-Resolution Mass Spectrometry of Cimetidine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist cimetidine, using high-resolution mass spectrometry (HRMS). The methods outlined here are designed for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This document includes protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. A theoretical fragmentation pathway for this compound is also presented to aid in its structural elucidation.

Introduction

Cimetidine is a widely used histamine H2-receptor antagonist for treating conditions related to gastric acid secretion. Its metabolism in vivo primarily yields this compound through the oxidation of the sulfide group.[1][2] Accurate and sensitive detection of this metabolite is crucial for pharmacokinetic and drug metabolism studies. High-resolution mass spectrometry offers the necessary selectivity and mass accuracy to confidently identify and differentiate this compound from other metabolites and endogenous matrix components. This note describes a comprehensive LC-HRMS method for its analysis.

Experimental Protocols

Sample Preparation (Human Plasma)

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of cimetidine and its metabolites from plasma.

Materials:

  • Human plasma

  • Cimetidine and this compound standards

  • Internal Standard (e.g., Ornidazole or a stable isotope-labeled cimetidine)

  • Bond Elut C18 SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Protocol:

  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: To 0.5 mL of plasma, add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Electrospray Ionization (ESI) source

Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Scan Range m/z 50-500
Resolution > 20,000 FWHM

| Data Acquisition | Full Scan and Data-Dependent MS/MS |

Data Presentation

High-Resolution Mass Data

High-resolution mass spectrometry provides the exact mass of the protonated molecule [M+H]⁺, allowing for the determination of its elemental composition with high confidence.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
CimetidineC₁₀H₁₆N₆S252.1157253.1230
This compoundC₁₀H₁₆N₆OS268.1106269.1179

Note: The observed [M+H]⁺ values are theoretical and may vary slightly in experimental conditions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of cimetidine and this compound based on a similar HPLC-UV method, which can be adapted for LC-HRMS.[1]

CompoundLinearity RangeLLOQRecoveryInter-day Precision (%CV)
Cimetidineup to 10 mg/L0.1 mg/L94-103%< 5%
This compoundup to 7.5 mg/L0.05 mg/L93-104%< 5%

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (C18) add_is->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography reconstitute->lc hrms High-Resolution Mass Spectrometry lc->hrms data_acq Data Acquisition hrms->data_acq data_proc Data Processing & Interpretation data_acq->data_proc

Caption: Workflow for the analysis of this compound.

Theoretical Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for protonated this compound based on its chemical structure and common fragmentation mechanisms observed in mass spectrometry.

G Theoretical Fragmentation of this compound [M+H]⁺ parent This compound [M+H]⁺ m/z 269.1179 frag1 [C₅H₈N₃S]⁺ m/z 154.0439 parent->frag1 Loss of C₅H₈N₃O frag2 [C₅H₈N₃]⁺ m/z 110.0718 parent->frag2 Loss of C₅H₈N₃SO frag4 [C₇H₁₁N₄O]⁺ m/z 167.0933 parent->frag4 Loss of C₃H₅N₂S frag3 [C₄H₅N₂]⁺ m/z 81.0453 frag2->frag3 Loss of CH₃N

Caption: Predicted fragmentation of this compound.

Discussion

The presented LC-HRMS method provides a robust and sensitive approach for the analysis of this compound. The high mass accuracy of the HRMS instrument allows for the confident identification of the metabolite and its fragments, which is essential for definitive structural confirmation. The proposed fragmentation pathway can serve as a guide for interpreting the MS/MS spectra of this compound. Key fragment ions can be used to develop targeted MS/MS methods for enhanced sensitivity and specificity in quantitative studies.

Conclusion

This application note details a comprehensive methodology for the high-resolution mass spectrometric analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the theoretical fragmentation pathway, offer a solid foundation for researchers and professionals in the field of drug metabolism and analysis.

References

Application Note: Chiral Separation of Cimetidine Sulfoxide Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of cimetidine sulfoxide enantiomers. This compound, a primary metabolite of the H2 receptor antagonist cimetidine, possesses a chiral center at the sulfur atom, necessitating enantioselective analysis for pharmacokinetic and pharmacodynamic studies. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and reproducibility for the enantiomers of various sulfoxide-containing compounds. The methodology presented herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification of individual this compound enantiomers.

Introduction

Cimetidine is a widely used pharmaceutical agent for the treatment of conditions related to gastric acid secretion. Its metabolism in vivo leads to the formation of this compound, which exists as a pair of enantiomers due to the stereogenic sulfur center. As enantiomers of a drug metabolite can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are critical in drug development and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for resolving enantiomeric mixtures. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including sulfoxides.[1] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, based on established methods for structurally similar chiral sulfoxides like proton pump inhibitors.

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL for injection.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point, based on successful separations of analogous sulfoxide compounds.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Stationary Phase Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / Ethanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 229 nm

Data Presentation

The following table summarizes typical chromatographic parameters obtained for the chiral separation of sulfoxide-containing drugs on polysaccharide-based CSPs, which can be expected to be similar for this compound.

Compound (Analogue)Chiral Stationary PhaseMobile Phase (v/v)t1 (min)t2 (min)α (Separation Factor)Rs (Resolution Factor)Reference
OmeprazoleChiralpak AD-Hn-Hexane/Ethanol (85:15)9.812.21.303.50[1]
LansoprazoleChiralcel OD-Hn-Hexane/Ethanol (80:20)12.516.11.344.20[1]
PantoprazoleChiralpak AS-Hn-Hexane/Ethanol (70:30)7.99.51.252.80[1]

Note: Retention times (t1, t2), separation factor (α), and resolution factor (Rs) are dependent on the specific HPLC system, column, and exact experimental conditions. The values presented are for illustrative purposes based on structurally similar compounds.

Method Development and Optimization Workflow

The selection of the appropriate chiral stationary phase and mobile phase composition is crucial for achieving optimal separation. The following workflow outlines a systematic approach to method development.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Screen_CSP Screen CSPs (Chiralpak AD, Chiralcel OD) Screen_MP Screen Mobile Phases (Hex/EtOH, Hex/IPA) Screen_CSP->Screen_MP Select best CSP Optimize_MP Optimize Modifier Ratio Screen_MP->Optimize_MP Select best MP system Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Temp->Validation Finalized Conditions End End Validation->End Start Start Start->Screen_CSP

A systematic workflow for chiral method development.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow from sample preparation to data analysis for the chiral separation of this compound enantiomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Stock Solution (1 mg/mL) B Dilute to Working Standard (0.1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample (10 µL) C->D E Isocratic Elution (Hexane/Ethanol) D->E F UV Detection at 229 nm E->F G Integrate Chromatographic Peaks F->G H Calculate Retention Times, α, and Rs G->H I Quantify Enantiomeric Ratio H->I

References

Development of a Bioanalytical Method for the Quantification of Cimetidine Sulfoxide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cimetidine, a histamine H2-receptor antagonist, is widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][2][3][4] Its primary metabolite, cimetidine sulfoxide, is formed in the liver through oxidation.[1] Accurate quantification of both cimetidine and its sulfoxide metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document outlines a detailed protocol for a robust and sensitive bioanalytical method for the determination of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Cimetidine is metabolized in the liver to this compound, hydroxycimetidine, and guanyl urea cimetidine, with the sulfoxide being the major metabolite, accounting for about 30% of the excreted substance. The parent drug and its metabolites are primarily excreted in the urine. Given its role as a significant metabolite, monitoring the levels of this compound is essential for a comprehensive understanding of cimetidine's disposition in the body.

Physicochemical Properties

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Cimetidine N-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidineC10H16N6S252.34
This compound 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidineC10H16N6OS268.34

Quantitative Data Summary

Several methods have been reported for the quantification of cimetidine and its metabolites. The following table summarizes key performance characteristics of various published methods to provide a comparative overview.

Analytical MethodSample PreparationLinear RangeLLOQRecovery (%)Reference
HPLC-UV Solid-Phase Extraction (C18)Up to 7.5 mg/L0.05 mg/L93 - 104
HPLC-UV Protein Precipitation0.5 - 15 µg/mL0.1 µg/mL90.0 - 115.0
HPLC-UV Liquid-Liquid Extraction (Ethyl Acetate)40 - 4000 ng/mL40 ng/mL70.9 - 80.2
LC-MS/MS Liquid-Liquid Extraction25 - 6000 ng/mL25 ng/mL67.14
LC-MS/MS Liquid-Liquid Extraction (Ethyl Acetate)5 - 20,000 ng/mL5 ng/mLNot Reported
LC-MS/MS Not Specified5 - 5000 ng/mL5 ng/mLNot Reported

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.

Materials and Reagents
  • This compound reference standard

  • Cimetidine-d3 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (cimetidine-d3) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution. Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Conditions
  • HPLC Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of the reference standard.

    • Cimetidine-d3 (IS): To be determined by direct infusion of the reference standard.

Method Validation

The developed method should be validated according to regulatory guidelines, including assessments of:

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Establish a calibration curve and determine the coefficient of determination (r²), which should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at four QC levels (LOD, LQC, MQC, HQC). The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: Evaluate the extraction efficiency of the analyte and IS at three QC levels.

  • Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Visualizations

Metabolic Pathway of Cimetidine

Cimetidine Cimetidine Cimetidine_Sulfoxide This compound (Major Metabolite) Cimetidine->Cimetidine_Sulfoxide Oxidation (Liver) Other_Metabolites Other Minor Metabolites (e.g., Hydroxycimetidine) Cimetidine->Other_Metabolites Metabolism cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS Tandem MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

References

Troubleshooting & Optimization

Troubleshooting Cimetidine sulfoxide peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Cimetidine sulfoxide. This resource provides in-depth guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: We are observing significant peak tailing with this compound on our C18 column. What are the likely causes?

A1: Peak tailing of this compound, a polar and basic compound, in reversed-phase HPLC is a common issue primarily stemming from secondary interactions with the stationary phase. The most frequent causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing for basic compounds like this compound.[1][2] At mobile phase pH values above 3, these silanols can become ionized (SiO-) and interact electrostatically with the protonated basic sites of the analyte, leading to a secondary retention mechanism that results in tailing peaks.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (the pKa of the parent compound, Cimetidine, is approximately 6.8), the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

  • Column Overload: Injecting too high a concentration of the analyte or an excessive injection volume can saturate the stationary phase, causing peak distortion, including tailing.[3]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, or poorly made connections, can cause the separated peak to broaden before it reaches the detector.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that lead to peak tailing.

Q2: How can we mitigate silanol interactions to improve the peak shape of this compound?

A2: Several strategies can be employed to minimize the detrimental effects of silanol interactions:

  • Mobile Phase pH Adjustment: A primary approach is to lower the mobile phase pH to a range of 2.5 to 3.5. At this acidic pH, the silanol groups are protonated (Si-OH), reducing their ability to interact with the protonated basic analyte.

  • Use of Modern, End-Capped Columns: Employing a high-purity, "Type B" silica column that is thoroughly end-capped is highly recommended. End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA) or N,N-dimethyloctylamine, to the mobile phase at a low concentration (e.g., 10-25 mM) can effectively mask the active silanol sites. These additives interact with the silanols, preventing the analyte from doing so.

  • Alternative Stationary Phases: Consider using columns with alternative stationary phases that are less prone to silanol effects. These include polar-embedded phases or columns based on hybrid silica-organic particles.

Q3: What are the recommended starting conditions for an HPLC method for this compound to achieve good peak symmetry?

A3: For a robust HPLC method with good peak shape for this compound, consider the following starting parameters. This protocol is a general guideline and may require further optimization.

Experimental Protocol: HPLC Analysis of this compound

Parameter Recommendation
Column C18, 5 µm, 4.6 x 150 mm (High-purity, end-capped)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 228 nm
Sample Diluent Mobile Phase A or a mixture of Water:Acetonitrile (95:5)

Data Summary

The following table summarizes the key physicochemical properties of this compound and their implications for HPLC analysis.

Property Value Chromatographic Implication
Molecular Formula C₁₀H₁₆N₆OS-
Molecular Weight 268.34 g/mol Influences diffusion and mass transfer kinetics.
LogP (predicted) -1.1Indicates high polarity, suggesting weak retention on a C18 column under highly organic mobile phase conditions. A highly aqueous starting mobile phase is necessary.
pKa (strongest basic, predicted for Cimetidine) ~6.8To ensure the analyte is fully protonated and to suppress silanol interactions, the mobile phase pH should be at least 2 pH units below this value (i.e., pH < 4.8).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column clean_column Clean or replace the column check_column->clean_column Yes check_mobile_phase Is the mobile phase pH appropriate (2.5-3.5)? check_column->check_mobile_phase No clean_column->check_mobile_phase adjust_ph Adjust mobile phase pH check_mobile_phase->adjust_ph No check_additives Are mobile phase additives being used? check_mobile_phase->check_additives Yes adjust_ph->check_additives add_tea Add a competing base (e.g., TEA) check_additives->add_tea No check_overload Is the column overloaded? check_additives->check_overload Yes add_tea->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_extracolumn Are there extra-column effects? check_overload->check_extracolumn No reduce_load->check_extracolumn optimize_system Optimize tubing and connections check_extracolumn->optimize_system Yes good_peak Symmetrical Peak Achieved check_extracolumn->good_peak No optimize_system->good_peak

Caption: A step-by-step guide to troubleshooting peak tailing.

Chemical Relationship Diagram

The following diagram illustrates the relationship between Cimetidine and its metabolite, this compound.

CimetidineMetabolism Metabolic Conversion of Cimetidine cimetidine Cimetidine (Parent Drug) sulfoxide This compound (Metabolite) cimetidine->sulfoxide Oxidation

Caption: The metabolic pathway from Cimetidine to this compound.

References

Technical Support Center: Cimetidine Sulfoxide Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cimetidine sulfoxide in plasma samples. Our goal is to help you improve the recovery and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound from plasma?

A1: this compound, the primary metabolite of cimetidine, is more polar than its parent compound. This increased polarity can lead to lower recovery rates with traditional liquid-liquid extraction (LLE) methods and may require specific optimization for solid-phase extraction (SPE). Additionally, like many metabolites, it may be present at lower concentrations than the parent drug, making efficient extraction crucial for accurate quantification. Potential issues include analyte instability, adsorption to labware, and matrix effects during analysis.

Q2: Which extraction method is recommended for the highest recovery of this compound?

A2: Based on available data, Solid-Phase Extraction (SPE) is the most effective method for achieving high and consistent recovery of this compound from plasma or serum. Studies have demonstrated recovery rates of 93% to 104% using a C18 SPE cartridge.[1]

Q3: My recovery of this compound is low. What are the likely causes?

A3: Low recovery can stem from several factors. The most common culprits are:

  • Suboptimal Extraction Method: Protein precipitation and liquid-liquid extraction often yield lower recoveries for polar metabolites like this compound compared to SPE.

  • Incorrect pH: The pH of the sample and extraction solvents is critical, especially for LLE, as it affects the ionization state and subsequent partitioning of the analyte.

  • Analyte Instability: this compound may degrade during sample storage or processing. It's important to control for potential drug interconversion.[1]

  • Adsorption: Polar analytes can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can mitigate this.

  • Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the analyte signal during LC-MS analysis, leading to inaccurate quantification that may be perceived as low recovery.

Q4: How can I minimize the instability of this compound in my plasma samples?

A4: To minimize instability, it is recommended to process plasma samples as quickly as possible. If storage is necessary, samples should be kept at -20°C or lower. While specific stability data for this compound is limited, studies on cimetidine show it is stable for at least three freeze-thaw cycles and for extended periods when frozen.[2][3] Applying these principles to its sulfoxide metabolite is a good starting point, but stability should be formally assessed as part of your method validation. A reduced-pressure drying process for working standards has also been shown to improve long-term stability.[1]

Troubleshooting Guide: Low this compound Recovery

This guide will help you diagnose and resolve common issues leading to poor recovery of this compound from plasma samples.

Comparison of Extraction Methodologies

The choice of extraction method significantly impacts recovery. Below is a summary of expected recovery rates based on studies of cimetidine and its sulfoxide metabolite.

Extraction MethodAnalyteReported Recovery (%)Key Considerations
Solid-Phase Extraction (SPE) This compound 93 - 104% Highly Recommended. Provides the cleanest extracts and highest recovery. Requires method development to select the appropriate sorbent and elution solvents.
Cimetidine89%
Liquid-Liquid Extraction (LLE) Cimetidine85% (using ethyl acetate)Recovery is highly dependent on the choice of organic solvent and the pH of the aqueous phase. May require optimization for the more polar sulfoxide. Alkalinizing the plasma before extraction is a common practice for cimetidine.
Protein Precipitation (PPT) Cimetidine75% (using acetonitrile)Simplest and fastest method, but generally results in the lowest recovery and dirtiest extracts, which can lead to significant matrix effects. A study using perchloric acid for precipitation reported >90% recovery for cimetidine.

Note: The recovery data for LLE and PPT are for the parent drug, cimetidine. While the trend of SPE providing the highest recovery is expected to hold for this compound, the exact recovery percentages for LLE and PPT may differ for the more polar metabolite.

Troubleshooting Decision Tree

If you are experiencing low recovery, use the following decision tree to identify and address the potential cause.

Troubleshooting_Decision_Tree start Start: Low this compound Recovery extraction_method What is your extraction method? start->extraction_method ppt Protein Precipitation (PPT) extraction_method->ppt PPT lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE ppt_action Consider switching to SPE for higher recovery and cleaner samples. If using PPT, expect lower recovery and potential matrix effects. ppt->ppt_action lle_issue Have you optimized the solvent and pH? lle->lle_issue spe_issue Is your SPE protocol optimized for a polar metabolite? spe->spe_issue lle_action_solvent Test different organic solvents. Ethyl acetate is effective for cimetidine. lle_issue->lle_action_solvent No lle_action_ph Adjust the pH of the plasma sample before extraction. Cimetidine extraction is often performed under alkaline conditions. lle_issue->lle_action_ph No stability_check Have you assessed analyte stability? lle_issue->stability_check Yes spe_sorbent Check sorbent type. C18 is a good starting point. spe_issue->spe_sorbent No spe_wash Is the wash step too strong, causing analyte loss? Analyze the wash eluate for the presence of your analyte. spe_issue->spe_wash No spe_elution Is the elution solvent strong enough to recover the analyte? Test a stronger elution solvent. spe_issue->spe_elution No spe_issue->stability_check Yes stability_actions Minimize freeze-thaw cycles. Process samples promptly. Store at -20°C or below. Perform stability experiments as part of method validation. stability_check->stability_actions

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols

Recommended Protocol: Solid-Phase Extraction (SPE)

This protocol is based on a validated method that demonstrated high recovery (93-104%) for both cimetidine and this compound.

Materials:

  • Plasma or Serum Sample

  • Internal Standard (e.g., Ornidazole)

  • Bond Elut C18 SPE Cartridges

  • Methanol

  • Deionized Water

  • Elution Solvent (to be optimized, but a starting point is methanol or acetonitrile)

  • Centrifuge

  • Evaporation System (e.g., nitrogen evaporator)

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 0.5 mL of serum, add the internal standard.

    • Vortex mix for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a Bond Elut C18 cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove interfering polar components.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with an appropriate volume of elution solvent (e.g., 1-2 mL of methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., HPLC or LC-MS).

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma_sample Plasma Sample (0.5 mL) add_is Add Internal Standard plasma_sample->add_is vortex Vortex Mix add_is->vortex condition Condition SPE Cartridge (Methanol, then Water) vortex->condition load Load Sample condition->load wash Wash Cartridge (Deionized Water) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via HPLC or LC-MS reconstitute->analyze

Caption: Workflow for SPE of this compound from plasma.

Cimetidine Metabolism

The following diagram illustrates the metabolic conversion of cimetidine to its sulfoxide metabolite. Understanding this relationship is key to developing bioanalytical methods that can accurately quantify both the parent drug and its metabolites.

Cimetidine_Metabolism cimetidine Cimetidine C₁₀H₁₆N₆S sulfoxide This compound C₁₀H₁₆N₆OS cimetidine->sulfoxide Oxidation (CYP450 Enzymes)

Caption: Metabolic pathway of cimetidine to this compound.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Cimetidine Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of cimetidine sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In the context of this compound analysis in biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[3][4]

Q2: How can I detect the presence of matrix effects in my LC-MS/MS assay for this compound?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted sample matrix. Any fluctuation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The response of this compound in a blank matrix extract spiked after extraction is compared to the response of the analyte in a neat solution at the same concentration. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]

Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?

A: Effective sample preparation is crucial to remove interfering components from the biological matrix before LC-MS/MS analysis. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may be less effective in removing all matrix components, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Considered one of the most effective techniques for removing matrix interferences, SPE can provide the cleanest extracts, thereby significantly reducing matrix effects.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A: Yes, optimizing the chromatographic separation is a key strategy. The goal is to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of a suitable HPLC or UHPLC column to improve resolution.

Q5: What is the role of an internal standard (IS) in compensating for matrix effects?

A: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. The SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the IS for quantification, the variability caused by matrix effects can be effectively compensated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing for this compound - Inappropriate mobile phase pH- Column degradation- Co-eluting interferences- Adjust mobile phase pH to ensure this compound is in a single ionic form.- Use a new column or a column with a different chemistry.- Optimize the chromatographic gradient to better separate the analyte from interferences.
High Variability in Results (Poor Precision) - Inconsistent sample preparation- Significant and variable matrix effects- Unstable instrument performance- Ensure consistent and reproducible sample preparation for all samples.- Evaluate and mitigate matrix effects using the strategies outlined in the FAQs.- Use a stable isotope-labeled internal standard.- Perform system suitability tests to ensure instrument performance.
Low Analyte Recovery - Inefficient extraction during sample preparation- Analyte instability- Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent).- Investigate the stability of this compound under the extraction and storage conditions. A study on cimetidine and its sulfoxide metabolite indicated that drug interconversion can be an issue during sample storage and concentration steps.
Ion Suppression Observed - Co-elution of phospholipids or other matrix components- High concentration of salts in the sample- Improve sample cleanup using SPE or LLE.- Modify the chromatographic method to separate the analyte from the suppression zone.- Dilute the sample, if sensitivity allows.

Experimental Protocols

Protocol 1: Quantitative Analysis of Cimetidine and this compound in Serum by SPE-HPLC

This protocol is adapted from a method for the simultaneous determination of cimetidine and this compound.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a Bond Elut C18 SPE column.
  • To 0.5 mL of serum, add an internal standard (e.g., ornidazole).
  • Load the sample onto the SPE column.
  • Wash the column to remove interferences.
  • Elute cimetidine and this compound.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: C18 analytical column.
  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: As per column specifications.
  • Detection: UV at 229 nm (Note: This is an HPLC-UV method; for LC-MS/MS, the detector would be the mass spectrometer).

3. Mass Spectrometry Conditions (Illustrative for MS/MS detection):

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
  • Mode: Positive Ion Mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: To be determined by infusing standard solutions of cimetidine and this compound.

Quantitative Data Summary from a Cimetidine/Cimetidine Sulfoxide HPLC Method

Parameter Cimetidine This compound Internal Standard (Ornidazole)
Absolute Recovery 94% to 103%93% to 104%95% to 105%
Linearity Range Up to 10 mg/LUp to 7.5 mg/LN/A
Minimum Detection Limit 0.1 mg/L0.05 mg/LN/A
Between-Run Precision (CV%) < 5%< 5%N/A

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample Serum/Plasma Sample add_is Add Internal Standard (e.g., SIL-Cimetidine Sulfoxide) serum_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe Choose one method ppt Protein Precipitation (PPT) add_is->ppt Choose one method lle Liquid-Liquid Extraction (LLE) add_is->lle Choose one method lc_separation LC Separation (Optimized Gradient) spe->lc_separation ppt->lc_separation lle->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Analyte/IS Ratio) peak_integration->quantification final_result final_result quantification->final_result Final Concentration

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects cluster_mitigation Mitigation Strategies start Inaccurate or Imprecise Results? check_me Suspect Matrix Effects? start->check_me assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_me->assess_me me_present Matrix Effects Confirmed assess_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Implement optimize_lc Optimize Chromatography me_present->optimize_lc Implement use_sil_is Use Stable Isotope-Labeled IS me_present->use_sil_is Implement revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting flowchart for matrix effects in this compound analysis.

References

Technical Support Center: Cimetidine Sulfoxide Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of cimetidine sulfoxide in frozen plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in frozen plasma?

While specific, publicly available stability data for this compound in frozen plasma is limited, the stability of its parent drug, cimetidine, has been documented. It is a common practice in regulated bioanalysis to assess the stability of significant metabolites. According to FDA and EMA guidelines, the stability of analytes and their metabolites should be determined to ensure data integrity.[1][2][3] In the absence of direct data for this compound, researchers should perform their own validation studies.

Q2: At what temperatures should I store plasma samples for this compound analysis?

For long-term storage of plasma samples, temperatures of -20°C or -80°C are typically recommended.[4] An FDA bioequivalence review for cimetidine demonstrated its stability at -20°C for at least 18 days.[5] For extended storage periods, particularly for sensitive metabolites, -80°C is generally preferred to minimize potential degradation.

Q3: How many freeze-thaw cycles can my plasma samples undergo?

The stability of an analyte through repeated freeze-thaw cycles is crucial. For cimetidine, stability has been demonstrated for up to three freeze-thaw cycles. It is best practice to assume a similar or potentially lower tolerance for its metabolites unless specific data is available. To mitigate the risks associated with freeze-thaw cycles, it is highly recommended to aliquot plasma samples into single-use tubes before the initial freezing.

Q4: What are the key considerations when developing a bioanalytical method for cimetidine and this compound?

Several High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed for the simultaneous determination of cimetidine and its metabolites, including this compound, in plasma. Key considerations include:

  • Extraction Method: Liquid-liquid extraction or solid-phase extraction are commonly used to isolate the analytes from the plasma matrix.

  • Chromatographic Separation: A robust chromatographic method is needed to separate cimetidine, this compound, and any other potential metabolites from endogenous plasma components.

  • Detection: Mass spectrometry (MS) offers high sensitivity and selectivity for quantitative analysis.

Data on Cimetidine Stability in Frozen Plasma

Table 1: Long-Term Stability of Cimetidine in Frozen Serum

Storage TemperatureDurationAnalyte Concentration (mcg/mL)Stability Assessment
-20°C18 DaysQC Low: 0.250Within acceptable limits
QC Mid: 1.00Within acceptable limits
QC High: 5.00Within acceptable limits

Table 2: Freeze-Thaw Stability of Cimetidine in Serum

Number of CyclesAnalyte Concentration (mcg/mL)Stability Assessment
3QC Low: 0.250Within acceptable limits
QC Mid: 1.00Within acceptable limits
QC High: 5.00Within acceptable limits

Experimental Protocols

Protocol: Assessment of Long-Term Stability of this compound in Frozen Plasma

This protocol outlines a general procedure for determining the long-term stability of this compound in human plasma at -20°C and -80°C.

1. Preparation of Quality Control (QC) Samples:

  • Spike a pool of blank human plasma with known concentrations of this compound to prepare low, medium, and high QC samples.
  • Also, prepare QC samples of the parent drug, cimetidine, for comparative analysis.

2. Sample Aliquoting and Storage:

  • Aliquot the QC samples into appropriately labeled polypropylene tubes.
  • Store a set of aliquots at -20°C and another set at -80°C.

3. Analysis at Time Points:

  • At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of QC samples from each storage temperature.
  • Thaw the samples under controlled conditions.
  • Analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).

4. Data Evaluation:

  • The concentration of this compound in the stored QC samples is compared against the nominal concentration (or the concentration at time zero).
  • The analyte is considered stable if the mean concentration of the stored QCs is within ±15% of the nominal concentration.

A[label="Prepare Low, Mid, High QC Samples\nin Blank Plasma"]; B[label="Aliquot QC Samples into\nStorage Tubes"]; C [label="Store QC Aliquots at\n-20°C and -80°C"]; D [label="Retrieve Samples at\nTime Points (0, 1, 3, 6, 12 mo)"]; E [label="Thaw and Analyze Samples\n(LC-MS/MS)"]; F [label="Compare Measured Concentration\nto Nominal Concentration"]; G [label="Assess Stability\n(Acceptance: ±15% of Nominal)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Long-Term Stability Assessment Workflow
Protocol: Assessment of Freeze-Thaw Stability of this compound in Plasma

This protocol describes a method to evaluate the stability of this compound in plasma subjected to multiple freeze-thaw cycles.

1. Preparation of QC Samples:

  • Prepare low and high concentration QC samples by spiking this compound into a pool of blank human plasma.

2. Freeze-Thaw Cycles:

  • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
  • Thaw the samples completely at room temperature.
  • Repeat this freeze-thaw cycle for a specified number of times (e.g., three to five cycles).

3. Sample Analysis:

  • After the final thaw, analyze the QC samples using a validated bioanalytical method.

4. Data Evaluation:

  • Compare the measured concentrations of the cycled QC samples to the nominal concentrations.
  • The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

A[label="Prepare Low and High QC Samples\nin Blank Plasma"]; B[label="Freeze QC Samples\n(e.g., -80°C for 12h)"]; C [label="Thaw QC Samples\nat Room Temperature"]; D [label="Repeat Freeze-Thaw\nfor N Cycles"]; E [label="Analyze Cycled Samples\n(LC-MS/MS)"]; F [label="Compare Measured Concentration\nto Nominal Concentration"]; G [label="Assess Stability\n(Acceptance: ±15% of Nominal)"];

A -> B; B -> C; C -> D [label="Cycle 1 to N-1"]; D -> B[label="Refreeze"]; D -> E [label="After Nth Cycle"]; E -> F; F -> G; }

Freeze-Thaw Stability Assessment Workflow

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in stability results Inconsistent sample handling (thawing times, temperatures).Standardize all sample handling procedures. Ensure complete thawing and proper mixing before analysis.
Non-homogeneity of plasma pool.Thoroughly mix the plasma pool before spiking and aliquoting.
Analytical instrument variability.Perform system suitability tests before each analytical run.
Apparent degradation of this compound Instability at the storage temperature.Confirm the freezer temperature is maintained consistently. Consider storing at a lower temperature (e.g., -80°C instead of -20°C).
Degradation during sample processing.Minimize the time samples are at room temperature. Process samples on ice if necessary.
Back-conversion to parent drug.Analyze for cimetidine in the this compound stability samples to check for interconversion.
Interference peaks in chromatogram Contamination of blank plasma.Screen blank plasma from multiple donors to find a clean source.
Co-eluting endogenous components.Optimize the chromatographic method to improve resolution.
Carryover from previous injections.Implement a robust wash cycle for the autosampler and injection port.

References

Technical Support Center: Optimizing Cimetidine Sulfoxide HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of cimetidine and its primary metabolite, cimetidine sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating cimetidine and this compound?

A typical starting point for reversed-phase HPLC separation of cimetidine and this compound is a mixture of a phosphate buffer and a polar organic solvent, most commonly acetonitrile. A common composition is a buffer like sodium dihydrogen phosphate at a concentration of around 20-50 mM with a pH adjusted to the range of 3.0-7.0, mixed with acetonitrile in a ratio of approximately 85:15 to 95:5 (aqueous:organic). The exact ratio will depend on the column chemistry and dimensions.

Q2: Why is the pH of the mobile phase critical for this separation?

The pH of the mobile phase is a crucial parameter because cimetidine is a basic compound.[1][2] Its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on the mobile phase pH.[1][3] At a pH well below its pKa, cimetidine will be fully protonated and may exhibit poor retention and peak shape. Adjusting the pH can modulate the retention time and significantly improve peak symmetry.[3]

Q3: What is the purpose of adding triethylamine (TEA) to the mobile phase?

Triethylamine (TEA) is often added to the mobile phase as a "sacrificial base" to improve the peak shape of basic compounds like cimetidine. It works by competing with the basic analyte for interaction with active silanol groups on the surface of the silica-based stationary phase. These interactions are a common cause of peak tailing. A low concentration of TEA (e.g., 0.1-0.2%) can effectively mask these silanol groups, resulting in more symmetrical peaks.

Q4: What detection wavelength is recommended for cimetidine and this compound?

A UV detection wavelength in the range of 220-230 nm is commonly used for the analysis of cimetidine and this compound. Several studies have successfully used wavelengths such as 228 nm and 229 nm. It is always recommended to determine the optimal wavelength by scanning the UV spectra of the compounds of interest.

Troubleshooting Guides

Issue 1: Peak Tailing for Cimetidine Peak

Symptoms: The cimetidine peak appears asymmetrical with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Cimetidine, being a basic compound, can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.

    • Solution 1: Add a Tailing Reducer: Incorporate a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-0.2%) into the mobile phase to mask the active silanol sites.

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of the silanol groups, reducing their interaction with the protonated cimetidine.

    • Solution 3: Use a Different Column: Consider using a column with a highly deactivated or end-capped stationary phase, or a column specifically designed for the analysis of basic compounds.

Issue 2: Poor Resolution Between Cimetidine and this compound

Symptoms: The peaks for cimetidine and this compound are not well separated (i.e., they overlap significantly).

Possible Causes & Solutions:

  • Inadequate Mobile Phase Strength: The organic solvent concentration may be too high, causing the analytes to elute too quickly and without sufficient separation.

    • Solution 1: Decrease Organic Solvent Percentage: Gradually decrease the percentage of acetonitrile in the mobile phase. This will increase the retention times of both compounds and likely improve their separation.

  • Non-Optimal pH: The mobile phase pH may not be providing the best selectivity for the two compounds.

    • Solution 2: pH Optimization: Systematically vary the pH of the mobile phase within a range of 3.0 to 7.0. The relative retention of cimetidine and its more polar sulfoxide metabolite can change with pH, allowing for improved resolution.

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient method may be necessary.

    • Solution 3: Implement a Shallow Gradient: Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can help to sharpen the peaks and improve the separation of closely eluting compounds.

Issue 3: Shifting Retention Times

Symptoms: The retention times for cimetidine and this compound are not consistent between injections.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before each injection.

    • Solution 1: Increase Equilibration Time: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before the first injection and between runs if the mobile phase composition is changed.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic component or changes in pH.

    • Solution 2: Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a buffer, ensure it is properly prepared and its pH is stable.

  • Pump Issues: The HPLC pump may not be delivering a consistent flow rate.

    • Solution 3: Pump Maintenance: Check the pump for leaks and ensure it is properly primed. If the problem persists, the pump seals may need to be replaced.

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Cimetidine Separation

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Reference
0.04 M KH2PO4 (pH 6.8), 14% Acetonitrile, 0.2% TEALichrocart Lichrospher 60 RP-select BNot SpecifiedNot Specified
Phosphate buffer (pH 5.0, 12.5 mM) - Acetonitrile (gradient)C18 (Inertsil ODS-3; 5 µm, 4.6 × 250 mm)Not Specified207
20 mM Sodium Dihydrogen Phosphate, 1% Triethylamine, 5% AcetonitrileNot Specified1.0228
Phosphate buffer and AcetonitrileC181.0230

Experimental Protocols

Detailed Methodology for HPLC Separation of Cimetidine and this compound

This protocol provides a starting point for method development and optimization.

1. Materials and Reagents:

  • Cimetidine reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate (analytical grade)

  • Phosphoric acid or Sodium hydroxide (for pH adjustment)

  • Triethylamine (HPLC grade)

  • Water (HPLC grade)

2. Instrument and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM sodium dihydrogen phosphate buffer. Dissolve the appropriate amount of sodium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.5 with phosphoric acid.

    • Organic Phase: HPLC grade acetonitrile.

    • Mobile Phase Mixture: A starting mobile phase of 90% Aqueous Phase and 10% Acetonitrile (v/v) is recommended. Add 0.1% triethylamine to the final mobile phase mixture.

    • Degassing: Degas the mobile phase before use by sonication or vacuum filtration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Prepare individual stock solutions of cimetidine and this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., in the range of 1-100 µg/mL).

4. Sample Preparation:

  • For drug substance analysis, dissolve the sample in the mobile phase to a suitable concentration.

  • For biological matrices, a sample extraction procedure (e.g., protein precipitation or solid-phase extraction) will be necessary.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to determine the retention times and response for cimetidine and this compound.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Mandatory Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Peak Tailing, Poor Resolution) check_method Review Current HPLC Method (Mobile Phase, Column, etc.) start->check_method peak_tailing Issue: Peak Tailing? check_method->peak_tailing poor_resolution Issue: Poor Resolution? peak_tailing->poor_resolution No add_tea Add/Increase Triethylamine (TEA) in Mobile Phase peak_tailing->add_tea Yes adjust_ph_low Lower Mobile Phase pH (e.g., to 2.5-3.5) peak_tailing->adjust_ph_low Yes, alternative change_column_tailing Use End-capped or Base-deactivated Column peak_tailing->change_column_tailing Yes, if others fail retention_shift Issue: Retention Time Shift? poor_resolution->retention_shift No decrease_organic Decrease % Organic Solvent in Mobile Phase poor_resolution->decrease_organic Yes optimize_ph Systematically Optimize Mobile Phase pH poor_resolution->optimize_ph Yes, alternative use_gradient Implement a Shallow Gradient poor_resolution->use_gradient Yes, if isocratic fails other_issue Other Issue retention_shift->other_issue No increase_equilibration Increase Column Equilibration Time retention_shift->increase_equilibration Yes prepare_fresh_mp Prepare Fresh Mobile Phase retention_shift->prepare_fresh_mp Yes, alternative check_pump Check HPLC Pump for Leaks and Flow Rate retention_shift->check_pump Yes, if others fail consult_expert Consult Senior Scientist or Instrument Vendor other_issue->consult_expert Yes end Problem Resolved add_tea->end adjust_ph_low->end change_column_tailing->end decrease_organic->end optimize_ph->end use_gradient->end increase_equilibration->end prepare_fresh_mp->end check_pump->end

Caption: Troubleshooting workflow for common HPLC issues in cimetidine analysis.

MobilePhaseOptimization mp Mobile Phase Optimization components Key Components Aqueous Buffer Organic Modifier Additive mp->components params Controlling Parameters pH Concentration Ratio components:aq->params:ph adjust components:aq->params:conc set components:org->params:ratio vary components:add->params:conc add low % outcome Desired Outcome Good Resolution Symmetrical Peaks Appropriate Retention params->outcome

Caption: Logical relationship of mobile phase components and parameters for optimization.

References

Internal standard selection for Cimetidine sulfoxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection of an internal standard in the quantitative analysis of cimetidine sulfoxide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an internal standard (IS) for the quantification of this compound?

When selecting an internal standard for this compound analysis, particularly by LC-MS/MS, the primary goal is to find a compound that mimics the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. The ideal IS will compensate for variations in extraction recovery, matrix effects, and instrument response. Key considerations include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure comparable extraction efficiency and chromatographic retention.

  • Physicochemical Properties: Properties such as pKa, polarity, and ionization efficiency should be close to those of this compound.

  • Stable Isotope Labeling: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). SIL IS co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction.

  • Availability and Purity: The chosen IS must be readily available in high purity to avoid interference with the analyte quantification.

  • No Endogenous Presence: The IS should not be naturally present in the biological samples being analyzed.

Q2: What are the recommended internal standards for this compound quantification?

Based on available literature and best practices, the following are recommended internal standards for this compound quantification, categorized by preference:

  • Ideal Internal Standard (Stable Isotope-Labeled):

    • This compound-d3: This is the most suitable internal standard as it is structurally and chemically identical to the analyte, with the only difference being the isotopic mass. This ensures it behaves identically during sample processing and analysis, providing the most accurate and precise results. It is commercially available.

  • Acceptable Internal Standards (Structural Analogs):

    • Ornidazole: This compound has been successfully used as an internal standard for the simultaneous quantification of cimetidine and this compound. Its structure has some similarities to this compound, making it a viable option.

    • Nizatidine: While primarily used for cimetidine quantification, its structural similarity to the histamine H2-receptor antagonist family makes it a potential candidate for this compound as well.

Q3: Can I use a deuterated version of the parent drug, cimetidine (e.g., cimetidine-d3), as an internal standard for this compound?

While using cimetidine-d3 is a better option than an unrelated structural analog, it is not the ideal choice. Cimetidine and its sulfoxide metabolite have different polarities and may exhibit slightly different chromatographic behavior and extraction recoveries. This can lead to less accurate correction for variability compared to using this compound-d3. However, if this compound-d3 is unavailable, cimetidine-d3 could be a reasonable alternative, provided that the method is thoroughly validated to ensure it adequately tracks the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the selection and use of an internal standard for this compound quantification.

Problem Potential Cause Recommended Solution
High Variability in IS Response Inconsistent sample preparation (pipetting errors, incomplete extraction).Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.
Degradation of the internal standard.Check the stability of the IS in the stock solution and in the final extracted sample under the storage and analysis conditions.
Matrix effects significantly and variably affecting the IS.If using a structural analog, the matrix effect may differ from that of the analyte. The best solution is to switch to a stable isotope-labeled IS (this compound-d3). If not possible, optimize the chromatographic separation to move the IS and analyte away from interfering matrix components. Also, evaluate different sample preparation techniques (e.g., SPE instead of protein precipitation) to achieve a cleaner extract.
Poor Recovery of IS Inappropriate sample preparation method for the selected IS.The chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for the physicochemical properties of the IS. If using a structural analog, its recovery may differ from this compound. It is crucial to optimize the sample preparation to ensure consistent and adequate recovery for both the analyte and the IS.
Crosstalk between Analyte and IS Mass Transitions Insufficient mass difference between the analyte and a deuterated IS, or fragmentation of the analyte to an ion with the same m/z as the IS.For a SIL IS, ensure a mass difference of at least 3 Da. When developing the MRM method, carefully select precursor and product ions to avoid any overlap between the analyte and the IS.
IS Peak Shape is Poor (e.g., broad, tailing) Suboptimal chromatographic conditions.Optimize the mobile phase composition (e.g., pH, organic content) and the chromatographic column to achieve good peak shape for both the analyte and the IS.
Co-elution with interfering substances.Improve chromatographic resolution to separate the IS from any interfering peaks. A cleaner sample from an optimized sample preparation can also alleviate this issue.

Experimental Protocols

Selection of an Internal Standard: A Workflow

The following diagram illustrates a logical workflow for selecting an appropriate internal standard for this compound quantification.

internal_standard_selection Internal Standard Selection Workflow for this compound Quantification cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Decision Point cluster_2 Step 3: Path A - Ideal IS cluster_3 Step 3: Path B - Alternative IS cluster_4 Step 4: Method Development & Validation cluster_5 Step 5: Finalization start Start: Need to Quantify this compound availability Check Availability of this compound-d3 start->availability is_sil_available Is this compound-d3 Available? availability->is_sil_available use_sil Select this compound-d3 as IS is_sil_available->use_sil Yes search_analogs Search for Structural Analogs is_sil_available->search_analogs No develop_method Develop & Optimize LC-MS/MS Method use_sil->develop_method select_analog Select Best Analog (e.g., Ornidazole, Nizatidine) search_analogs->select_analog select_analog->develop_method validate_method Thoroughly Validate Method (FDA/ICH Guidelines) develop_method->validate_method end Implement for Routine Analysis validate_method->end

Internal Standard Selection Workflow
Recommended LC-MS/MS Parameters

The following table summarizes recommended starting parameters for an LC-MS/MS method for the quantification of this compound and potential internal standards. These parameters should be optimized for the specific instrument and application.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 269.1177.1To be optimized
This compound-d3 272.1180.1To be optimized
Ornidazole 220.1128.015 - 25
Nizatidine 332.1155.115 - 25

Note: The MRM transition for this compound is predicted based on its structure and may require experimental optimization. The transitions for the internal standards are based on published literature.

Sample Preparation Protocols: A Comparison

The choice of sample preparation is critical for accurate and precise quantification. Below is a comparison of common techniques that can be applied to the extraction of this compound and its internal standard from plasma.

Method General Protocol Pros Cons
Protein Precipitation (PPT) 1. To 100 µL of plasma, add the internal standard. 2. Add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol). 3. Vortex to mix and precipitate proteins. 4. Centrifuge at high speed. 5. Transfer the supernatant for analysis, possibly with a dilution or evaporation/reconstitution step.- Fast and simple. - High throughput. - Inexpensive.- Less clean extract, leading to potential matrix effects. - May not be suitable for all analytes.
Liquid-Liquid Extraction (LLE) 1. To 100 µL of plasma, add the internal standard and a basifying agent (e.g., NaOH). 2. Add an immiscible organic solvent (e.g., a mixture of dichloromethane and ethyl acetate). 3. Vortex to extract the analyte and IS into the organic phase. 4. Centrifuge to separate the layers. 5. Transfer the organic layer and evaporate to dryness. 6. Reconstitute in the mobile phase.- Provides a cleaner extract than PPT. - Can be selective based on solvent choice and pH.- More time-consuming and labor-intensive. - May have lower recovery for highly polar compounds. - Use of chlorinated solvents can be a concern.
Solid-Phase Extraction (SPE) 1. Condition an SPE cartridge (e.g., C18) with methanol and then water. 2. Load the plasma sample (to which the IS has been added), potentially after dilution. 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute the analyte and IS with a strong solvent (e.g., methanol). 5. Evaporate the eluate and reconstitute.- Provides the cleanest extracts, minimizing matrix effects. - High recovery and reproducibility. - Can be automated.- More expensive than PPT and LLE. - Method development can be more complex.

A study on the simultaneous determination of cimetidine and this compound successfully utilized solid-phase extraction with a C18 cartridge, demonstrating its suitability for these analytes[1][2]. For high-throughput analysis, protein precipitation is often favored due to its speed[3].

Illustrative Workflow for Sample Analysis

The following diagram outlines the general workflow from sample receipt to data analysis in a typical bioanalytical study for this compound.

sample_analysis_workflow General Workflow for this compound Bioanalysis cluster_0 Pre-Analysis cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing cluster_4 Post-Analysis sample_receipt Receive Plasma Samples add_is Add Internal Standard (e.g., this compound-d3) sample_receipt->add_is extraction Perform Extraction (PPT, LLE, or SPE) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_integration Peak Integration & Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification data_review Data Review & Reporting quantification->data_review

Bioanalysis Workflow

References

Minimizing ion suppression for Cimetidine sulfoxide in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of cimetidine sulfoxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate quantification in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a matrix effect frequently encountered in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. It occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference reduces the ionization efficiency of your analyte, leading to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.

Q2: What are the primary causes of ion suppression in biological matrices?

A2: The most common culprits for ion suppression in biological matrices are phospholipids, salts, and proteins that may remain after sample preparation.[1] These molecules can compete with this compound for ionization, alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, or contaminate the ion source over time.

Q3: How can I determine if ion suppression is affecting my results?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted biological sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[2][3]

Q4: Is there a "best" sample preparation technique to avoid ion suppression for this compound?

A4: While there is no single "best" method for all situations, Solid-Phase Extraction (SPE) is often highly effective at removing interfering matrix components and providing a cleaner sample extract compared to simpler methods like protein precipitation.[4] Liquid-Liquid Extraction (LLE) can also be very effective. The optimal choice depends on the specific requirements of your assay, such as required sensitivity and sample throughput. Protein precipitation is a quicker but generally less clean method that may be sufficient for less sensitive assays or if followed by chromatographic techniques that separate the analyte from the bulk of the matrix interferences.

Q5: How critical is the choice of an internal standard?

A5: The use of an appropriate internal standard (IS) is crucial for accurate quantification, especially when ion suppression is a concern. An ideal IS for this compound would be a stable isotope-labeled version of the molecule. Since a stable isotope-labeled IS has nearly identical chemical and physical properties to the analyte, it will experience similar degrees of ion suppression. This allows for the analyte-to-IS ratio to remain constant, enabling accurate quantification even in the presence of matrix effects. If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used.

Troubleshooting Guide

Problem: I'm observing low signal intensity and poor sensitivity for this compound.

Possible CauseSuggested Solution
Significant Ion Suppression 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix interferences. 2. Optimize Chromatography: Adjust the LC gradient to separate the elution of this compound from the regions of major ion suppression. A post-column infusion experiment can identify these regions. 3. Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Suboptimal MS Parameters 1. Source Optimization: Ensure that the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound. 2. MRM Transition: Verify that you are using the most sensitive and specific multiple reaction monitoring (MRM) transition.

Problem: My results for quality control (QC) samples are inconsistent and not reproducible.

Possible CauseSuggested Solution
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in ion suppression. 2. Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to ensure that they are affected by the matrix in a similar way.
Sample Preparation Variability 1. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of your sample preparation. 2. Review and Standardize Protocol: Ensure that the sample preparation protocol is followed precisely for all samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cimetidine and this compound in Serum

This protocol is adapted from a method for the simultaneous determination of cimetidine and this compound in serum.

  • Sample Pre-treatment: To 0.5 mL of serum, add the internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove polar interferences.

  • Elution: Elute cimetidine and this compound from the cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cimetidine in Plasma

This protocol is based on a method for the determination of cimetidine in human plasma and can be adapted for this compound.

  • Sample Preparation: To 200 µL of plasma, add 50 µL of internal standard solution.

  • Extraction: Add 1.5 mL of ethyl acetate and vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 2000 x g for 5 minutes.

  • Phase Separation: Freeze the aqueous layer at -70°C for 15 minutes and transfer the organic phase to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic phase to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Quantitative Data Summary

The following table summarizes the recovery data for cimetidine and this compound using an SPE method.

CompoundRecovery (%)
Cimetidine94 - 103
This compound93 - 104
Internal Standard (Ornidazole)95 - 105

Visual Guides

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Problem Potential Issue BiologicalSample Biological Sample (Plasma, Urine) Extraction Extraction (SPE, LLE, PPT) BiologicalSample->Extraction Remove Interferences CleanExtract Clean Extract Extraction->CleanExtract LC LC Separation CleanExtract->LC Injection MS MS Detection LC->MS Elution Data Data Acquisition MS->Data IonSuppression Ion Suppression MS->IonSuppression Co-eluting Matrix Components Interfere Data->IonSuppression Inaccurate Quantification

Caption: Workflow for bioanalysis with potential for ion suppression.

TroubleshootingFlowchart start Start: Poor Signal or Inconsistent Results check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is use_is Implement a Stable Isotope-Labeled IS check_is->use_is No check_prep Evaluate Sample Preparation Method check_is->check_prep Yes use_is->check_prep is_ppt Currently using Protein Precipitation? check_prep->is_ppt improve_prep Switch to SPE or LLE is_ppt->improve_prep Yes optimize_chrom Optimize LC Method is_ppt->optimize_chrom No improve_prep->optimize_chrom check_dilution Consider Sample Dilution optimize_chrom->check_dilution dilute Dilute Sample and Re-inject check_dilution->dilute Yes end End: Improved Results check_dilution->end No dilute->end

Caption: Troubleshooting flowchart for ion suppression issues.

References

Validation & Comparative

A Comparative Guide to the Metabolism and Metabolite Formation of Cimetidine and Ranitidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways and metabolite formation of two historically significant histamine H2-receptor antagonists: cimetidine and ranitidine. The information presented is supported by experimental data to aid researchers in understanding the pharmacokinetic differences and potential for drug-drug interactions associated with these compounds.

Executive Summary

Cimetidine and ranitidine, while both effective in reducing gastric acid secretion, exhibit markedly different metabolic profiles. Cimetidine undergoes more extensive metabolism, primarily mediated by the cytochrome P450 (CYP450) system, and is a potent inhibitor of several CYP isoenzymes. This characteristic is responsible for numerous clinically significant drug-drug interactions. In contrast, ranitidine is metabolized to a lesser extent, with its primary routes involving flavin-containing monooxygenases (FMOs). Crucially, ranitidine is a much weaker inhibitor of CYP450 enzymes, resulting in a significantly lower potential for metabolic drug interactions.

Metabolic Pathways and Metabolite Formation

Cimetidine Metabolism

Cimetidine is subject to hepatic metabolism, with a smaller portion of the drug being excreted unchanged in the urine.[1][2] The primary metabolic pathway is S-oxidation of the thioether group, leading to the formation of cimetidine sulfoxide.[1][3] Other minor metabolites include hydroxymethylcimetidine, resulting from the hydroxylation of the methyl group on the imidazole ring, and guanylurea cimetidine.[1] Both CYP450 enzymes and FMOs are implicated in the metabolism of cimetidine.

G Cimetidine Cimetidine Sulfoxidation Sulfoxidation Cimetidine->Sulfoxidation CYP450, FMO Hydroxylation Hydroxylation Cimetidine->Hydroxylation CYP450 Other_pathways Other_pathways Cimetidine->Other_pathways Cimetidine_sulfoxide Cimetidine_sulfoxide Sulfoxidation->Cimetidine_sulfoxide Hydroxymethylcimetidine Hydroxymethylcimetidine Hydroxylation->Hydroxymethylcimetidine Guanylurea_cimetidine Guanylurea_cimetidine Other_pathways->Guanylurea_cimetidine

Ranitidine Metabolism

Ranitidine undergoes less extensive metabolism compared to cimetidine, with a larger fraction of the drug excreted unchanged in the urine. The major metabolite of ranitidine is ranitidine N-oxide, formed through N-oxidation of the tertiary amine. Other minor metabolites include ranitidine S-oxide and desmethylranitidine. The metabolism of ranitidine is primarily catalyzed by FMOs, including FMO3.

G Ranitidine Ranitidine N_oxidation N_oxidation Ranitidine->N_oxidation FMOs (e.g., FMO3) S_oxidation S_oxidation Ranitidine->S_oxidation FMOs N_demethylation N_demethylation Ranitidine->N_demethylation Ranitidine_N_oxide Ranitidine_N_oxide N_oxidation->Ranitidine_N_oxide Ranitidine_S_oxide Ranitidine_S_oxide S_oxidation->Ranitidine_S_oxide Desmethylranitidine Desmethylranitidine N_demethylation->Desmethylranitidine

Quantitative Comparison of Metabolite Formation

The extent of metabolism differs significantly between cimetidine and ranitidine, as summarized in the table below.

MetaboliteCimetidine (% of excreted material)Ranitidine (% of dose)
Sulfoxide/S-oxide ~30%~1%
N-oxide Not a major metabolite<4%
Hydroxymethyl derivative Minor metaboliteNot reported
Desmethyl derivative Not a major metabolite~1%
Unchanged Drug (urine) 56-85% (IV), ~40% (oral)~70% (IV), ~30% (oral)

Cytochrome P450 Inhibition: A Key Differentiator

The most critical difference in the metabolic profiles of cimetidine and ranitidine lies in their interaction with the CYP450 enzyme system.

Cimetidine: A Potent CYP450 Inhibitor

Cimetidine is a well-established and potent inhibitor of several CYP450 isoenzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This inhibition is clinically significant and can lead to increased plasma concentrations and potential toxicity of co-administered drugs that are substrates for these enzymes.

Ranitidine: A Weak CYP450 Inhibitor

In stark contrast, ranitidine is a much weaker inhibitor of the CYP450 system. While some in vitro studies have shown weak inhibition at high concentrations, this is generally not considered to be clinically relevant at therapeutic doses.

CYP IsoenzymeCimetidine Inhibition PotentialRanitidine Inhibition Potential
CYP1A2 StrongVery Weak
CYP2C9 ModerateVery Weak
CYP2D6 Moderate to StrongVery Weak
CYP3A4/5 ModerateVery Weak

Experimental Protocols

In Vitro Metabolism Assay

This protocol provides a general framework for assessing the metabolism of cimetidine and ranitidine using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination and Analysis A Prepare reaction mix: - Human liver microsomes - Phosphate buffer (pH 7.4) D Pre-incubate reaction mix and test compound at 37°C A->D B Prepare test compound stock solution (Cimetidine or Ranitidine) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Incubate at 37°C with shaking E->F G Stop reaction with cold acetonitrile F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I

  • Preparation of Reagents:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • Prepare stock solutions of cimetidine and ranitidine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine the reaction mixture and the test compound (cimetidine or ranitidine) at the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant for the parent drug and its metabolites using a validated LC-MS/MS method.

HPLC-UV Method for Analysis in Urine

This protocol outlines a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous determination of cimetidine, ranitidine, and their metabolites in urine samples.

  • Sample Preparation:

    • Centrifuge urine samples to remove any particulate matter.

    • Dilute the urine samples with the mobile phase as needed.

  • Chromatographic Conditions:

    • Column: A strong cation-exchange (SCX) column (e.g., Phenomenex Luna SCX, 250 mm x 4.6 mm, 5 µm) is often suitable.

    • Mobile Phase: A mixture of acetonitrile and a sodium acetate buffer (e.g., 20:80 v/v, pH 5.0).

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: 50°C.

    • Detection: UV detection at 230 nm for cimetidine and 320 nm for ranitidine and its metabolites.

  • Quantification:

    • Prepare calibration standards of cimetidine, ranitidine, and their respective metabolites in drug-free urine.

    • Construct calibration curves by plotting the peak area against the concentration.

    • Determine the concentration of the analytes in the samples by interpolating from the calibration curves.

Conclusion

The metabolic profiles of cimetidine and ranitidine are distinctly different, with significant implications for their clinical use and potential for drug-drug interactions. Cimetidine's extensive metabolism via the CYP450 system and its potent inhibitory effects on these enzymes necessitate careful consideration of co-administered medications. Conversely, ranitidine's limited metabolism, primarily through FMOs, and its weak interaction with the CYP450 system, afford it a more favorable drug interaction profile. This comparative guide provides researchers and drug development professionals with a foundational understanding of these differences, supported by quantitative data and experimental methodologies, to inform further research and clinical development.

References

Comparative Pharmacokinetics of Cimetidine and its Sulfoxide Metabolite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of cimetidine and its primary metabolite, cimetidine sulfoxide. The data presented herein is compiled from key studies to facilitate a deeper understanding of their absorption, distribution, metabolism, and excretion, particularly in the context of renal function.

Cimetidine, a histamine H2-receptor antagonist, undergoes hepatic metabolism to form several metabolites, with this compound being the most significant. The pharmacokinetic behavior of both the parent drug and this metabolite is notably influenced by renal function, a critical consideration in clinical practice and drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for cimetidine and this compound in individuals with normal and impaired renal function, providing a clear comparison of their systemic exposure and elimination characteristics.

Table 1: Mean Plasma Elimination Half-Life (T½) of Cimetidine and this compound in Relation to Renal Function [1]

CompoundNormal Renal Function (Creatinine Clearance > 80 mL/min)Mild Renal Dysfunction (Creatinine Clearance 50-75 mL/min)Severe Renal Failure (Creatinine Clearance 5-15 mL/min)
Cimetidine2.0 hours3.1 hours4.5 hours
This compound1.7 hours5.3 hours14.4 hours

Table 2: Excretion of Cimetidine and this compound after a Single 200 mg Intravenous Dose [1]

CompoundPercentage of Dose Excreted in Urine (Normal Renal Function)Percentage of Dose Excreted in Urine (Severe Renal Failure)
Unchanged Cimetidine47.3%2.2%
This compound12.8%0.5%

Table 3: Plasma Concentrations of Cimetidine and this compound in Patients with Severe Chronic Renal Failure During Hemodialysis [2]

CompoundPlasma Concentration at Start of Hemodialysis (μg/mL)Plasma Concentration after 4h of Hemodialysis (μg/mL)Mean Plasma Elimination Half-Life (T½) During Hemodialysis
Cimetidine2.74 ± 0.121.08 ± 0.103.24 hours
This compound0.76 ± 0.080.51 ± 0.089.49 hours

Experimental Protocols

The data presented in this guide is primarily derived from studies employing robust experimental designs and analytical methodologies.

Study of Pharmacokinetics in Varying Renal Function (Larsson et al., 1982)
  • Study Design: A single intravenous dose of 200 mg of cimetidine was administered to subjects with normal renal function, mild renal dysfunction, and severe renal failure.[1] For the continuous oral treatment part of the study, patients with normal renal function and different degrees of renal failure were given reduced doses of cimetidine.[1]

  • Subjects: The study included patients with normal renal function (creatinine clearance > 80 mL/min), mild renal dysfunction (creatinine clearance 50-75 mL/min), and severe renal failure (creatinine clearance 5-15 mL/min).

  • Sample Collection: Blood and urine samples were collected at various time points to determine the concentrations of cimetidine and this compound.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was utilized for the simultaneous determination of cimetidine and its sulfoxide metabolite in plasma and urine. This method involved the extraction of the compounds from alkalinized plasma or urine using methylene chloride, followed by evaporation of the organic phase and reconstitution of the residue for HPLC analysis.

Hemodialysis Study (Zacest et al., 1982)
  • Study Design: A single 200 mg intravenous dose of cimetidine was administered to patients with severe chronic renal failure one hour before the start of hemodialysis.

  • Subjects: The study involved six patients with severe chronic renal failure.

  • Sample Collection: Plasma concentrations of cimetidine and its sulfoxide metabolite were measured at the beginning and after four hours of hemodialysis.

  • Analytical Method: Specific details of the analytical method are not provided in the abstract, but it would have involved a validated assay for the quantification of cimetidine and this compound in plasma.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of cimetidine and a typical experimental workflow for a pharmacokinetic study.

Cimetidine Cimetidine Metabolism Hepatic Metabolism (Oxidation) Cimetidine->Metabolism Excretion Renal Excretion Cimetidine->Excretion Cimetidine_Sulfoxide This compound (Major Metabolite) Metabolism->Cimetidine_Sulfoxide Cimetidine_Sulfoxide->Excretion

Metabolic Pathway of Cimetidine.

cluster_protocol Experimental Protocol Subject_Recruitment Subject Recruitment (Normal & Impaired Renal Function) Dosing Drug Administration (Oral or IV Cimetidine) Subject_Recruitment->Dosing Sampling Blood & Urine Sampling (Timed Intervals) Dosing->Sampling Analysis Sample Analysis (HPLC for Drug & Metabolite) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) Analysis->PK_Analysis

Typical Experimental Workflow.

References

A Comparative Guide to the Relative Quantification of Cimetidine Sulfoxide and Other Cimetidine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the relative quantification of cimetidine and its primary metabolites. The information presented is supported by experimental data from various studies, offering a comprehensive resource for selecting the most suitable analytical approach for pharmacokinetic and drug metabolism studies.

Cimetidine Metabolism

Cimetidine is metabolized in the liver to several metabolites, with the three primary ones being cimetidine sulfoxide, hydroxycimetidine, and guanyl urea cimetidine.[1] this compound is the major metabolite, accounting for approximately 30% of the excreted drug.[1] The metabolism is primarily carried out by the cytochrome P450 (CYP) enzyme system.[2] Understanding the metabolic pathway is crucial for accurately quantifying the parent drug and its metabolites to assess its pharmacokinetic profile.

G cluster_0 Cimetidine Metabolism Cimetidine Cimetidine This compound This compound Cimetidine->this compound Sulfoxidation (Major) Hydroxycimetidine Hydroxycimetidine Cimetidine->Hydroxycimetidine Hydroxylation Guanylurea Cimetidine Guanylurea Cimetidine Cimetidine->Guanylurea Cimetidine Guanidine cleavage

Figure 1: Metabolic pathway of cimetidine.

Analytical Methodologies for Quantification

The quantification of cimetidine and its metabolites in biological matrices, such as plasma and urine, is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.

Experimental Workflow: Sample Preparation and Analysis

A typical workflow for the analysis of cimetidine and its metabolites from biological samples involves sample preparation followed by chromatographic analysis.

G cluster_workflow General Analytical Workflow cluster_prep Preparation Methods cluster_analysis Analytical Techniques start Biological Sample (Plasma/Urine) prep Sample Preparation start->prep LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) PP Protein Precipitation (PP) analysis Chromatographic Separation & Detection HPLC HPLC-UV LCMS LC-MS/MS quant Data Acquisition & Quantification LLE->analysis SPE->analysis PP->analysis HPLC->quant LCMS->quant

Figure 2: Experimental workflow for quantification.

Comparison of Quantitative Performance

The choice of analytical method depends on the required sensitivity, selectivity, and the specific metabolites of interest. The following table summarizes the quantitative performance of different methods based on published data.

AnalyteMethodMatrixLinearity RangeLimit of Quantification (LOQ)Recovery (%)Reference
Cimetidine HPLC-UVPlasma40 - 4000 ng/mL40 ng/mL70.9 - 80.2[3]
LC-MS/MSPlasma5 - 20,000 ng/mL--[4]
LC-MS/MSPlasma25 - 6000 ng/mL-67.14
LC-MS/MSPlasma5.0 - 5000 ng/mL5.0 ng/mL-
This compound HPLC-UVSerumUp to 7.5 µg/mL0.05 µg/mL93 - 104
Hydroxycimetidine ------
Guanylurea Cimetidine ------

Data for Hydroxycimetidine and Guanylurea Cimetidine quantification is limited in the reviewed literature.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of cimetidine and its major metabolite, this compound.

Sample Preparation (Solid-Phase Extraction - SPE)

  • Serum Sample : Take 0.5 mL of serum.

  • Internal Standard : Add an appropriate internal standard (e.g., ornidazole).

  • Extraction : Use a Bond Elut C18 solid-phase extraction column.

  • Elution : Elute the analytes from the column.

  • Reconstitution : Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions

  • Column : C18 analytical column.

  • Mobile Phase : Specific composition not detailed in the abstract.

  • Detection : UV at 229 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of metabolites and for complex biological matrices.

Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Plasma Sample : Take an aliquot of the plasma sample.

  • Internal Standard : Add an internal standard (e.g., ranitidine).

  • Extraction : Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Separation : Centrifuge to separate the organic and aqueous layers.

  • Evaporation & Reconstitution : Transfer the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

  • Column : Agilent Zorbax SB-CN (150 mm x 2.1mm I.D., 5 µm) or a C18 column.

  • Mobile Phase : A mixture of methanol and 20 mM ammonium acetate (55:45, v/v).

  • Ionization : Electrospray Ionization (ESI) in positive mode.

  • Detection : Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.

Conclusion

Both HPLC-UV and LC-MS/MS are effective methods for the relative quantification of cimetidine and its metabolites. LC-MS/MS provides superior sensitivity and selectivity, which is particularly advantageous for bioequivalence and pharmacokinetic studies where low concentrations of metabolites need to be accurately measured. HPLC-UV remains a viable and more accessible alternative, especially for the quantification of the more abundant parent drug and its major sulfoxide metabolite. The choice of the optimal method will depend on the specific requirements of the research, including the desired level of sensitivity, the number of samples, and the availability of instrumentation. Further research is needed to establish and validate robust methods for the routine quantification of the minor metabolites, hydroxycimetidine and guanyl urea cimetidine.

References

Interspecies Differences in Cimetidine Sulfoxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cimetidine sulfoxidation across different species, focusing on the enzymatic pathways and metabolic rates. The information presented is supported by experimental data to aid researchers in drug development and preclinical safety assessment.

Executive Summary

Cimetidine, a histamine H2-receptor antagonist, is primarily metabolized via sulfoxidation to form cimetidine sulfoxide. Significant interspecies differences exist in the rate and enzymatic pathways of this metabolic process. In humans, the flavin-containing monooxygenase 3 (FMO3) is the principal enzyme responsible for cimetidine S-oxygenation.[1] In contrast, in rats, cytochrome P450 (CYP) enzymes are the predominant catalysts for this reaction.[1] These enzymatic differences also lead to variations in the stereochemistry of the resulting sulfoxide metabolite between humans and common laboratory animals.[1] Understanding these differences is crucial for the accurate extrapolation of preclinical animal data to human clinical outcomes.

Quantitative Comparison of Cimetidine Sulfoxidation

The following table summarizes the available quantitative data on the in vitro formation of this compound in liver microsomes from different species. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.

SpeciesEnzyme SystemRate of this compound FormationKey Findings & References
Human Liver MicrosomesCytochrome P450-dependent sulfoxidation accounts for ≤ 40% of total oxidation.[1]FMO3 is the major enzyme involved in cimetidine sulfoxidation.[1]
Rat Liver Microsomes~1.1 nmol/min/mg microsomal proteinSulfoxidation is primarily catalyzed by Cytochrome P450 enzymes.
Rabbit Jejunal MicrosomesData not available in comparative format.Cimetidine sulfoxidation has been studied in rabbit intestinal microsomes, with contributions from both FMOs and CYPs.
Dog Not specifiedData not available in comparative format.Cimetidine is metabolized to this compound.
Monkey Not specifiedData not available in comparative format.Data on enzymatic kinetics of cimetidine sulfoxidation is limited.

Enzymatic Pathways of Cimetidine Sulfoxidation

The metabolic conversion of cimetidine to this compound is primarily mediated by two superfamilies of enzymes: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450s (CYPs).

Flavin-Containing Monooxygenases (FMOs)

In humans, FMO3 is the key enzyme responsible for the S-oxidation of cimetidine. FMOs are a family of enzymes that catalyze the oxygenation of various nitrogen-, sulfur-, and phosphorus-containing xenobiotics. The activity of FMO3 in cimetidine sulfoxidation in humans highlights a significant species-specific metabolic pathway.

Cytochrome P450 (CYP) Enzymes

In contrast to humans, CYP enzymes play a more prominent role in the sulfoxidation of cimetidine in rats. While CYPs are also present in human liver and contribute to a lesser extent to cimetidine sulfoxidation, their contribution is significantly lower than that of FMO3. Cimetidine is also known to be an inhibitor of several CYP isoforms, which can lead to drug-drug interactions.

The following diagram illustrates the primary metabolic pathway of cimetidine to this compound, highlighting the key enzymes involved in different species.

G cluster_human Human cluster_rat Rat Cimetidine Cimetidine FMO3 FMO3 (Major) Cimetidine->FMO3 S-oxidation CYPs_human CYPs (Minor) Cimetidine->CYPs_human S-oxidation CYPs_rat CYPs (Major) Cimetidine->CYPs_rat S-oxidation Cimetidine_Sulfoxide Cimetidine_Sulfoxide FMO3->Cimetidine_Sulfoxide CYPs_human->Cimetidine_Sulfoxide CYPs_rat->Cimetidine_Sulfoxide

Caption: Metabolic pathway of Cimetidine to this compound.

Experimental Protocols

In Vitro Cimetidine Sulfoxidation Assay using Liver Microsomes

This protocol describes a general procedure for determining the rate of this compound formation in liver microsomes.

1. Materials:

  • Pooled liver microsomes (human, rat, dog, etc.)
  • Cimetidine
  • This compound standard
  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
  • Phosphate buffer (e.g., 0.1 M, pH 7.4)
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • Internal standard (e.g., ranitidine)

2. Microsomal Incubation: a. Prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding cimetidine (at various concentrations to determine kinetics). d. Incubate at 37°C with gentle shaking for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

3. Sample Preparation: a. Vortex the terminated reaction mixture. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. c. Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV Method for Quantification of Cimetidine and this compound

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: UV at a specific wavelength (e.g., 228 nm)
  • Column Temperature: 30°C

2. Standard Curve Preparation: a. Prepare a series of standard solutions containing known concentrations of cimetidine and this compound in the incubation buffer. b. Process these standards in the same manner as the experimental samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

3. Data Analysis: a. Quantify the amount of this compound formed in the microsomal incubations using the standard curve. b. Calculate the rate of formation (e.g., in nmol/min/mg of microsomal protein). c. For kinetic analysis, plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km values.

The following diagram illustrates a typical experimental workflow for an in vitro microsomal assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Microsomes Liver Microsomes Preincubation Pre-incubation (37°C, 5 min) Microsomes->Preincubation NADPH_System NADPH System NADPH_System->Preincubation Buffer Buffer Buffer->Preincubation Reaction_Start Add Cimetidine Preincubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Termination Add Acetonitrile + Internal Standard Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC-UV Analysis Supernatant->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Experimental workflow for in vitro cimetidine sulfoxidation assay.

References

The Impact of Smoking on Cimetidine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative comparison of cimetidine sulfoxide levels between smokers and non-smokers remains an area with limited direct research. However, existing knowledge of drug metabolism allows for a qualitative exploration of the potential differences. This guide synthesizes current understanding of cimetidine metabolism, the influence of smoking on relevant enzymatic pathways, and the established methodologies for quantifying cimetidine and its primary metabolite, this compound.

Smoking is known to be a potent inducer of certain CYP isozymes, particularly CYP1A2. Polycyclic aromatic hydrocarbons present in tobacco smoke are responsible for this induction. An increase in the activity of these enzymes can lead to an accelerated metabolism of various drugs, potentially affecting their efficacy and the plasma concentrations of their metabolites. Therefore, it is plausible that chronic smoking could enhance the conversion of cimetidine to this compound, leading to lower plasma concentrations of the parent drug and potentially higher concentrations of the sulfoxide metabolite in smokers compared to non-smokers. However, without direct experimental data, this remains a well-founded hypothesis rather than a confirmed observation.

Experimental Protocols

The quantification of cimetidine and this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used and reliable technique for this purpose.

Protocol for Quantification of Cimetidine and this compound in Human Plasma

This section details a representative HPLC-based method for the simultaneous determination of cimetidine and this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low-concentration organic solvent) to remove interfering substances.

  • Elute the analytes (cimetidine and this compound) and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the HPLC mobile phase.

2. HPLC Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio, delivered isocratically.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 228 nm.

  • Injection Volume: 20 µL.

3. Quantification

  • Construct a calibration curve by analyzing standard solutions of known concentrations of cimetidine and this compound.

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Determine the concentrations of cimetidine and this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the metabolic conversion of cimetidine and the analytical workflow for its quantification.

Cimetidine Cimetidine CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1A2) Cimetidine->CYP_Enzymes Metabolism (Sulfoxidation) Cimetidine_Sulfoxide This compound CYP_Enzymes->Cimetidine_Sulfoxide Smoking Smoking (Polycyclic Aromatic Hydrocarbons) Smoking->CYP_Enzymes Induces

Metabolic pathway of cimetidine to this compound.

cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into HPLC Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Peak Area Measurement

A Comparative Analysis of Ranitidine Metabolites and Cimetidine Sulfoxide in Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available hepatotoxicity data for the principal metabolites of ranitidine and the sulfoxide metabolite of cimetidine. While direct comparative studies are limited, this document synthesizes existing in vitro and in silico data, outlines relevant experimental protocols, and visualizes potential metabolic and toxicity pathways to inform future research and drug development efforts.

Introduction

Ranitidine and cimetidine, both histamine H2-receptor antagonists, have been widely used in the treatment of acid-related gastrointestinal disorders. Although generally considered safe, rare instances of hepatotoxicity have been associated with both drugs. The liver metabolizes these compounds into several byproducts, and understanding the potential toxicity of these metabolites is crucial for a complete safety assessment. This guide focuses on a comparative analysis of the known hepatotoxic potential of ranitidine's primary metabolites—ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine—versus cimetidine's major metabolite, cimetidine sulfoxide.

Metabolic Pathways of Ranitidine and Cimetidine

The metabolic fate of ranitidine and cimetidine in the liver is a key factor in assessing their potential for hepatotoxicity. The following diagram illustrates the primary metabolic pathways.

Metabolic Pathways of Ranitidine and Cimetidine cluster_ranitidine Ranitidine Metabolism cluster_cimetidine Cimetidine Metabolism Ranitidine Ranitidine Metabolites_R Ranitidine Metabolites Ranitidine->Metabolites_R Hepatic Metabolism N_Oxide Ranitidine N-oxide Metabolites_R->N_Oxide S_Oxide Ranitidine S-oxide Metabolites_R->S_Oxide Desmethyl Desmethylranitidine Metabolites_R->Desmethyl Cimetidine Cimetidine Sulfoxide This compound Cimetidine->Sulfoxide Hepatic Metabolism

Caption: Primary metabolic pathways of ranitidine and cimetidine in the liver.

Comparative Hepatotoxicity Data

MetaboliteStudy TypeKey FindingsCitation
Ranitidine N-oxide In silicoPredicted to be carcinogenic but inactive for hepatotoxicity.[1]
In vitroGenerally not shown to be mutagenic in in-vitro tests.[2]
Ranitidine S-oxide In silicoPredicted to be carcinogenic but inactive for hepatotoxicity.[1]
In vitroAcutely cytotoxic to aquatic species (B. calyciflorus and C. dubia) and mutagenic to S. typhimurium and genotoxic to E. coli.[3]
Desmethylranitidine In silicoPredicted to be carcinogenic but inactive for hepatotoxicity.[1]
In vitroGenerally not shown to be mutagenic in in-vitro tests.
This compound In vitroInhibition of acetaminophen oxidation was quantitatively less than the parent compound, cimetidine.

Experimental Protocols for Comparative Hepatotoxicity Assessment

To directly compare the hepatotoxic potential of these metabolites, a standardized in vitro experimental workflow is proposed. This workflow is based on established methodologies for assessing drug-induced liver injury.

Proposed Experimental Workflow

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_assessment Hepatotoxicity Assessment Hepatocytes Culture Human Hepatocytes (e.g., HepG2 or primary human hepatocytes) Treatment Treat Hepatocytes with Metabolites (various concentrations) Hepatocytes->Treatment Metabolites Prepare Metabolite Solutions (Ranitidine N-oxide, S-oxide, Desmethylranitidine, this compound) Metabolites->Treatment Viability Cell Viability Assay (e.g., MTT, LDH release) Treatment->Viability Enzymes Liver Enzyme Leakage (e.g., ALT, AST) Treatment->Enzymes Oxidative_Stress Oxidative Stress Markers (e.g., ROS, GSH levels) Treatment->Oxidative_Stress Apoptosis Apoptosis Assay (e.g., Caspase activity, Annexin V) Treatment->Apoptosis DILI_Pathway General Signaling Pathways in Drug-Induced Liver Injury cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome Metabolite Drug Metabolite ROS ↑ Reactive Oxygen Species (ROS) Metabolite->ROS Mito_Dys Mitochondrial Dysfunction Metabolite->Mito_Dys JNK JNK Pathway Activation ROS->JNK NFkB NF-κB Pathway Inhibition ROS->NFkB Mito_Dys->JNK Apoptosis Apoptosis JNK->Apoptosis Necrosis Necrosis JNK->Necrosis NFkB->Apoptosis ↓ Inhibition leads to ↑ Apoptosis Hepatocyte_Injury Hepatocyte Injury Apoptosis->Hepatocyte_Injury Necrosis->Hepatocyte_Injury

References

Cimetidine Sulfoxide Levels and Clinical Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cimetidine sulfoxide levels with other potential markers for predicting clinical outcomes of cimetidine therapy. It includes an objective analysis of available data, detailed experimental protocols, and visualizations of key pathways to support further research and development in this area.

Introduction

Cimetidine, a histamine H2 receptor antagonist, has been a cornerstone in the treatment of acid-peptic disorders for decades. Its therapeutic effect is achieved by competitively inhibiting the action of histamine on the H2 receptors of parietal cells, thereby reducing gastric acid secretion.[1][2][3] Cimetidine is metabolized in the liver primarily to this compound.[1][4] While the therapeutic monitoring of the parent drug, cimetidine, has been explored, the clinical significance of its major metabolite, this compound, remains an area of active investigation. This guide explores the correlation of this compound levels with clinical outcomes, compares it with alternative monitoring strategies, and provides the necessary technical details for experimental validation.

While the clinical utility of monitoring this compound levels is not yet firmly established, some studies suggest that inter-individual differences in clinical response to cimetidine cannot be solely explained by the pharmacokinetics of the parent drug, hinting at a potential role for its metabolites.

Cimetidine Metabolism and the Role of this compound

Cimetidine is primarily metabolized in the liver, with this compound being the main metabolite. This metabolic conversion is carried out by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases.

Cimetidine Metabolism Cimetidine Cimetidine Metabolites Other Minor Metabolites Cimetidine->Metabolites Excretion Renal Excretion (Unchanged Cimetidine) Cimetidine->Excretion Cimetidine_Sulfoxide This compound Cimetidine->Cimetidine_Sulfoxide Sulfoxidation Enzymes CYP450 Enzymes & Flavin-containing Monooxygenases Enzymes->Cimetidine_Sulfoxide

Figure 1: Cimetidine Metabolic Pathway.

Correlation of Cimetidine and its Metabolite with Clinical Outcomes

Therapeutic Efficacy

The primary therapeutic outcome of cimetidine therapy is the healing of peptic ulcers and relief from symptoms of acid-related disorders. While the clinical efficacy of cimetidine is well-documented, a direct correlation between the concentration of this compound and the rate of ulcer healing has not been definitively established in clinical trials.

Studies have shown that proton pump inhibitors (PPIs) are generally more effective than H2 receptor antagonists (H2RAs) like cimetidine in healing erosive esophagitis and peptic ulcers. Among H2RAs, famotidine is considered to be the most potent.

Therapeutic OutcomeCimetidineThis compoundAlternative Markers
Peptic Ulcer Healing Effective in promoting healing.Correlation with healing rate not established.Gastric pH monitoring, endoscopic evaluation.
Symptom Relief (Dyspepsia) Provides symptomatic relief.No established correlation with symptom relief.Symptom scoring questionnaires.
Adverse Effects

Several adverse effects have been associated with cimetidine therapy, including central nervous system (CNS) effects (e.g., mental confusion), and endocrine effects (e.g., gynecomastia).

Mental Confusion: This adverse effect is more common in elderly patients and those with renal or hepatic impairment. Studies have linked high trough concentrations of the parent drug, cimetidine, to an increased risk of mental confusion. The role of this compound in this neurotoxicity has not been clearly elucidated.

Gynecomastia: The risk of gynecomastia is associated with higher doses and longer duration of cimetidine treatment. The relative risk of gynecomastia in cimetidine users is significantly higher compared to non-users and users of other anti-ulcer drugs. A direct link between this compound levels and the development of gynecomastia has not been reported.

Adverse EffectCimetidine LevelsThis compound LevelsContributing Factors
Mental Confusion High trough concentrations associated with increased risk.Role not established.Elderly, renal/hepatic impairment.
Gynecomastia Higher doses and longer treatment duration increase risk.Role not established.Dose-dependent effect.

Comparison with Alternatives

The primary alternatives to cimetidine for the treatment of acid-peptic disorders include other H2 receptor antagonists and proton pump inhibitors (PPIs).

Drug ClassExamplesEfficacy ComparisonKey Considerations
H2 Receptor Antagonists Famotidine, Ranitidine (recalled in some regions)Famotidine is the most potent H2RA. Cimetidine has a higher potential for drug interactions due to CYP450 inhibition.Cimetidine has more documented adverse effects like gynecomastia compared to other H2RAs.
Proton Pump Inhibitors (PPIs) Omeprazole, Lansoprazole, PantoprazoleGenerally more effective than H2RAs for healing erosive esophagitis and peptic ulcers.Longer-term use of PPIs has been associated with potential adverse effects.

Experimental Protocols

Accurate measurement of cimetidine and this compound is crucial for research in this area. High-performance liquid chromatography (HPLC) is a commonly used method.

Experimental Workflow: Measurement of Cimetidine and this compound in Plasma

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Collection Extraction Solid-Phase Extraction Plasma->Extraction Elution Elution of Analytes Extraction->Elution Injection Injection into HPLC System Elution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification of Cimetidine and this compound Detection->Quantification

Figure 2: HPLC Workflow for Cimetidine Analysis.

Methodology:

  • Sample Preparation:

    • Collect blood samples and separate plasma.

    • Perform solid-phase extraction (SPE) to isolate cimetidine and this compound from plasma proteins and other interfering substances.

    • Elute the analytes from the SPE cartridge using an appropriate solvent.

  • HPLC Analysis:

    • Inject the eluted sample into an HPLC system equipped with a suitable analytical column (e.g., a C18 column).

    • Use a mobile phase gradient to separate cimetidine and this compound.

    • Detect the compounds using a UV detector at a specific wavelength.

  • Data Analysis:

    • Quantify the concentrations of cimetidine and this compound by comparing the peak areas of the samples to those of known standards.

Conclusion and Future Directions

While this compound is the major metabolite of cimetidine, its direct correlation with clinical outcomes, both therapeutic and adverse, is not well-established in the current literature. The monitoring of the parent drug, cimetidine, particularly its trough concentrations, appears to be more clinically relevant for predicting certain adverse effects like mental confusion, especially in vulnerable patient populations.

Further research is warranted to elucidate the potential role of this compound as a biomarker. Prospective clinical studies that concurrently measure cimetidine and this compound levels and correlate them with detailed clinical outcome data are needed. Such studies could help to:

  • Determine if the cimetidine/cimetidine sulfoxide ratio is a more sensitive predictor of clinical response or toxicity.

  • Investigate the pharmacodynamic activity of this compound.

  • Develop more personalized dosing strategies for cimetidine based on individual metabolic profiles.

In the meantime, clinicians should continue to rely on monitoring the parent drug levels when indicated and consider alternative therapies like other H2 receptor antagonists or proton pump inhibitors based on patient-specific factors and the latest clinical guidelines.

References

Safety Operating Guide

Navigating the Safe Disposal of Cimetidine Sulfoxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Cimetidine sulfoxide, a metabolite of the H2-receptor antagonist cimetidine, requires careful handling and disposal. This guide provides a step-by-step operational plan for its safe disposal, adhering to general principles of pharmaceutical waste management.

Hazard Profile and Regulatory Context

Key Hazard Considerations:

Hazard CategoryGHS Classification (this compound - Aggregated Data)GHS Classification (Cimetidine Formulation)Disposal Implication
Carcinogenicity H351: Suspected of causing cancerNot specifiedWarrants handling as potentially hazardous waste.
Reproductive Toxicity H360/H361: May/Suspected of damaging fertility or the unborn child[4]H360D: May damage the unborn child[5]Requires stringent containment and disposal to prevent environmental release.
Specific Target Organ Toxicity (Repeated Exposure) Not specifiedH373: May cause damage to organs (Liver, Kidney, Testis) through prolonged or repeated exposure if swallowedReinforces the need for professional disposal rather than landfill.

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and local regulations.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all this compound waste, including pure compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions, in a designated, properly labeled hazardous waste container.

  • The container should be:

    • Made of a compatible material (e.g., polyethylene).

    • Securely sealed to prevent leaks or spills.

    • Labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Reproductive Hazard," "Suspected Carcinogen").

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • This area should be well-ventilated and have secondary containment to manage any potential leaks.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Most pharmaceutical waste is incinerated at a permitted treatment facility to ensure complete destruction.

5. Spill Management:

  • In the event of a spill:

    • Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

    • For small spills, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into the hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

    • Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Contingency start Start: Have Cimetidine Sulfoxide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect_waste store_waste Store in a Secure, Designated Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill->ppe No manage_spill Manage Spill According to Protocol spill->manage_spill Yes manage_spill->collect_waste

This compound Disposal Workflow

Environmental Considerations

Improper disposal of pharmaceuticals, such as flushing or discarding in household trash, can lead to the contamination of water supplies and soil, posing a risk to wildlife and potentially human health. While cimetidine is reported to be resistant to direct photolysis, its degradation in natural waters is likely mediated by photooxidation. Ensuring that this compound is disposed of as hazardous waste minimizes its environmental impact.

References

Personal protective equipment for handling Cimetidine sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cimetidine sulfoxide. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentAdditional Guidance
Eye/Face Protection Safety glasses with side shields or goggles.[1][2]If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[1][2]
Skin Protection Chemical-resistant gloves.[1]A work uniform or laboratory coat is recommended. Care should be taken to avoid all possible skin contact when removing gloves and other protective equipment.
Respiratory Protection NIOSH/MSHA approved respirators.Use a positive pressure air-supplied respirator in situations with potential for uncontrolled release, unknown exposure levels, or where air-purifying respirators may not provide adequate protection. General and local exhaust ventilation is recommended to keep vapor exposures below recommended limits.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Avoid all personal contact, including inhalation of dust.

  • Do not get on skin or clothing.

  • Minimize dust generation and accumulation.

  • Use in a well-ventilated area. If sufficient ventilation is unavailable, use local exhaust ventilation.

  • Take precautionary measures against static discharges, as dust may form explosive mixtures with air.

Storage:

  • Keep containers tightly closed and properly labeled.

  • Store in a locked-up area.

  • Store in accordance with national regulations.

  • Recommended storage containers include glass, polyethylene, or polypropylene.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.

Spill Response:

  • For minor spills, clean up waste regularly and immediately.

  • Use dry clean-up procedures and avoid generating dust. A vacuum cleaner fitted with a HEPA filter is recommended.

  • Dampen with water to prevent dusting before sweeping.

  • For major spills, advise personnel in the area and ensure proper protective equipment is worn.

  • Contain the spill to prevent further leakage if it is safe to do so.

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.

  • Local or national regulations may apply to the disposal of this material and any contaminated items used in cleanup.

The following diagram outlines a logical workflow for handling a this compound spill.

cluster_spill_response This compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose notify Notify Safety Officer evacuate->notify notify->major_spill

Caption: Workflow for handling a this compound spill.

First Aid Measures

In case of exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid Instructions
Inhalation Supply fresh air; consult a doctor in case of complaints.
Skin Contact Generally, the product does not irritate the skin. However, it is recommended to wash off immediately with plenty of water.
Eye Contact Rinse opened eye for several minutes under running water, then consult a doctor. Cimetidine can cause serious eye damage.
Ingestion If symptoms persist, consult a doctor.

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately. If exposed or concerned, get medical attention.

Health Hazard Information

Cimetidine, the parent compound of this compound, is associated with the following health hazards:

  • Reproductive Toxicity: May damage the unborn child.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the liver, kidney, and testis through prolonged or repeated exposure if swallowed.

It is important to handle this compound with care, assuming a similar hazard profile to Cimetidine, and to always use the recommended personal protective equipment.

References

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